2-Iodoquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRQJGNJCQAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451025 | |
| Record name | 2-iodoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-40-9 | |
| Record name | 2-iodoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodoquinoline-3-carbaldehyde
CAS Number: 80231-40-9
This technical guide provides a comprehensive overview of 2-Iodoquinoline-3-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its potential applications, with a focus on its role as a versatile building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₆INO.[1][2] Its molecular weight is approximately 283.07 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80231-40-9 | [1][2] |
| Molecular Formula | C₁₀H₆INO | [1][2] |
| Molecular Weight | 283.07 g/mol | [1] |
| Exact Mass | 282.94941 Da | [1][2] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point (Predicted) | 388.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.880 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.3 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a two-step process, starting from a substituted acetanilide. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by a halogen exchange reaction to replace the chlorine atom with iodine.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) (0.15 mol), cooled to 0 °C, phosphorus oxychloride (POCl₃) (0.35 mol) is added dropwise.[3]
-
The appropriate acetanilide derivative (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[3]
-
The reaction mixture is heated to 60-90 °C for several hours (typically 7-16 hours), with the progress monitored by thin-layer chromatography (TLC).[3][4]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.[3][4]
-
The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3][4]
Caption: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction.
Step 2: Synthesis of this compound (Halogen Exchange)
The conversion of 2-chloroquinoline-3-carbaldehyde to its iodo-analogue is achieved through a Finkelstein-type halogen exchange reaction.[5]
Experimental Protocol:
-
2-Chloroquinoline-3-carbaldehyde is dissolved in a suitable solvent, such as acetonitrile.[5]
-
An excess of sodium iodide (NaI) is added to the solution.[5]
-
The reaction mixture is heated under reflux for a sufficient period to ensure complete conversion, which can be monitored by TLC.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization from a solvent such as ethanol.[1]
Caption: Synthesis of this compound via Halogen Exchange.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 10.0-10.5 (s, 1H, -CHO), 8.5-9.5 (m, 1H, quinoline H4), 7.5-8.5 (m, 4H, quinoline aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 190-195 (C=O), 150-160 (quinoline C2), 120-150 (quinoline aromatic carbons) |
| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretch, aldehyde), ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde), 1450-1600 cm⁻¹ (C=C and C=N stretch, aromatic) |
| Mass Spec. (ESI+) | m/z 284 [M+H]⁺ |
Reactivity and Potential Applications in Drug Discovery
This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde group can undergo a variety of reactions, including condensation to form Schiff bases, Wittig reactions, and oxidation or reduction.[6] The iodo-substituent at the 2-position is a good leaving group, making it amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at this position.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[6][7][8] The unique electronic properties conferred by the iodo-substituent and the synthetic versatility of the carbaldehyde group make this compound an attractive starting material for the synthesis of novel quinoline-based therapeutic agents.
While no specific signaling pathways have been directly elucidated for this compound itself, its derivatives have the potential to interact with various biological targets. For instance, quinoline-based compounds have been investigated as inhibitors of enzymes such as methionine aminopeptidase 1 in Leishmania donovani.[9]
Caption: Reactivity and potential applications of this compound.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its aldehyde and iodo functionalities, makes it an ideal scaffold for the generation of diverse libraries of novel quinoline derivatives for biological screening. Further research into the biological activities of compounds derived from this intermediate is warranted to explore its full therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Biological activity of natural 2-quinolinones | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoquinoline-3-carbaldehyde is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a member of the quinoline family, a scaffold known for its diverse biological activities, this compound presents an interesting subject for further investigation. The presence of an iodine atom and a carbaldehyde group at the 2 and 3 positions, respectively, offers unique electronic and steric properties that can be exploited for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental protocols and potential biological significance, to support ongoing and future research endeavors.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO | --INVALID-LINK--[1] |
| Molecular Weight | 283.06 g/mol | --INVALID-LINK--[1] |
| Melting Point | 150-152 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 388.7 ± 27.0 °C | --INVALID-LINK--[2] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | Inferred from melting point |
| CAS Number | 80231-40-9 | --INVALID-LINK--[1] |
| XLogP3 | 2.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of this compound
Proposed Experimental Protocol (Adapted from related synthesis):
-
Starting Material: 2-Chloroquinoline-3-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.
-
Reaction: To a solution of 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., acetone or acetonitrile), add a molar excess of sodium iodide.
-
Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the halogen exchange. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Caption: Proposed synthesis workflow for this compound.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small amount of the purified solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.
Spectroscopic Data (Predicted)
No specific experimental spectroscopic data for this compound was found in the reviewed literature. The following are predicted characteristic signals based on the analysis of related quinoline derivatives.
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aldehydic proton (CHO): A singlet between δ 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm. The proton at the 4-position is expected to be a singlet and significantly downfield due to the anisotropic effect of the carbonyl group and the electronic effect of the iodine atom. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 185-195 ppm. - C-I carbon: A signal around δ 90-110 ppm. - Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1690-1715 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=C and C=N stretches (quinoline ring): Multiple bands in the 1400-1600 cm⁻¹ region. - C-I stretch: A band in the far-infrared region, typically below 600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z 283. - Fragmentation patterns: Loss of iodine (M-127), loss of the formyl group (M-29), and fragmentation of the quinoline ring. |
Solubility Profile
Specific quantitative solubility data for this compound is not available. However, based on its structure—a largely aromatic and nonpolar core with a polar aldehyde group—a qualitative solubility profile can be inferred. It is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents.
Experimental Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to water, ethanol, methanol, acetone, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).
-
Procedure: To a known volume of the solvent (e.g., 1 mL) in a vial, add small, accurately weighed portions of this compound at a constant temperature. After each addition, the mixture should be vigorously vortexed and visually inspected for complete dissolution. The process is continued until saturation is reached (i.e., solid material remains undissolved).
-
Quantification: The total mass of the compound dissolved in the known volume of the solvent gives the solubility at that temperature.
Caption: Logical relationship for predicting the solubility of this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological studies on this compound have been identified, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality at the 3-position can act as a reactive handle for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have shown promising biological activities.
For instance, various quinoline-3-carbaldehyde derivatives have been investigated for their potential as:
-
Anticancer Agents: By targeting various cellular pathways, including topoisomerase inhibition and disruption of microtubule polymerization.
-
Antimicrobial Agents: By inhibiting bacterial DNA gyrase or other essential microbial enzymes.
Further research is warranted to explore the specific biological activities of this compound and its derivatives and to elucidate their potential mechanisms of action and involvement in cellular signaling pathways.
Caption: Potential biological relevance of this compound.
Conclusion
This compound is a compound with significant potential for further exploration in drug discovery and materials science. This guide has summarized its known physical properties and provided proposed experimental protocols for its synthesis and characterization. While there is a notable lack of published experimental data for this specific molecule, the information compiled herein, derived from its structural analogues and established chemical principles, provides a solid foundation for researchers. Future studies should focus on the experimental validation of its physical and spectroscopic properties, as well as a thorough investigation of its biological activities to unlock its full potential.
References
An In-depth Technical Guide on the Solubility of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2-iodoquinoline-3-carbaldehyde, a key consideration for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents a plausible synthetic workflow.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆INO | [1][2] |
| Molecular Weight | 283.06 g/mol | [1][2] |
| Melting Point | 150-152 °C (solvent: ethanol) | [1] |
| XLogP3 | 2.3 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The XLogP3 value of 2.3 suggests that this compound is moderately lipophilic, which indicates it is likely to have poor solubility in water and better solubility in organic solvents.[1][2] The presence of a nitrogen atom and an oxygen atom allows for hydrogen bonding, which may slightly enhance its solubility in polar protic solvents.[1]
General Principles of Solubility
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The overall polarity of a molecule is a balance between its polar functional groups and its non-polar hydrocarbon structure. For this compound, the quinoline ring system constitutes a significant non-polar part, while the aldehyde and the nitrogen atom in the ring introduce polarity.
Factors that influence the solubility of organic compounds include:
-
Temperature: The solubility of most solid compounds increases with temperature.[3]
-
Polarity: The polarity of both the solute and the solvent is a key determinant of solubility.[3]
-
Molecular Size: Larger molecules are generally less soluble than smaller molecules.[3]
Experimental Protocol for Solubility Determination
A standard qualitative and semi-quantitative method to determine the solubility of an organic compound involves testing its ability to dissolve in a range of solvents with varying polarities.[4][5][6]
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents:
Procedure:
-
Sample Preparation: Place approximately 25 mg of this compound into a small, clean, and dry test tube.[4]
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[4][5] A vortex mixer can be used for more consistent mixing.
-
Observation: Observe whether the compound dissolves completely. If the solid is no longer visible, it is considered soluble. If some or all of the solid remains, it is considered insoluble or partially soluble.[5]
-
Record Results: Record the solubility (soluble, partially soluble, or insoluble) for each solvent.
-
pH Modification for Aqueous Solutions:
-
If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions suggests the presence of an acidic functional group.[6]
-
If the compound is insoluble in water, also test its solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group (like an amine).[6]
-
The following diagram illustrates the logical workflow for determining the solubility class of an unknown organic compound.
Caption: A flowchart outlining the systematic process for determining the solubility class of an organic compound.
Synthetic Workflow for this compound
The synthesis of this compound can be approached through multi-step reactions, often starting from readily available precursors. A common method for synthesizing quinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction. While a specific protocol for the 2-iodo derivative was not found, a general synthetic pathway can be proposed based on established methods for similar compounds.[7][8]
The following diagram illustrates a plausible synthetic workflow.
Caption: A generalized synthetic pathway for the preparation of this compound.
Experimental Considerations for Synthesis:
-
Vilsmeier-Haack Reaction: This reaction typically involves treating a substituted acetanilide with a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This step would likely yield a 2-chloroquinoline-3-carbaldehyde intermediate.
-
Halogen Exchange: The 2-chloro group can then be substituted with an iodo group through a halogen exchange reaction, for example, by reacting the intermediate with sodium iodide in a suitable solvent.
It is important to note that reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for this specific synthesis.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. www1.udel.edu [www1.udel.edu]
- 7. ijsr.net [ijsr.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-iodoquinoline-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document outlines the expected spectral data, a standard experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton and the five aromatic protons on the quinoline ring system. The electron-withdrawing effects of the iodine atom at the C2 position and the carbaldehyde group at the C3 position, along with the inherent electronic properties of the quinoline core, significantly influence the chemical shifts of these protons.
The anticipated ¹H NMR data, based on analysis of structurally related quinoline derivatives, is summarized in the table below. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 8.5 | Singlet (s) | - | 1H |
| H-5 | ~ 8.2 | Doublet (d) | ~ 8.5 | 1H |
| H-6 | ~ 7.8 | Triplet (t) | ~ 7.5 | 1H |
| H-7 | ~ 7.9 | Triplet (t) | ~ 7.5 | 1H |
| H-8 | ~ 8.0 | Doublet (d) | ~ 8.5 | 1H |
| -CHO | ~ 10.5 | Singlet (s) | - | 1H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound and the logical relationships of its proton signals in the ¹H NMR spectrum.
In-depth Technical Guide on the 13C NMR Chemical Shifts of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This technical guide focuses on the 13C NMR spectral characteristics of 2-iodoquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.
Despite a comprehensive search of scientific literature and spectral databases, a complete, experimentally-derived, and assigned 13C NMR dataset for this compound is not publicly available at the time of this writing. The synthesis of 2-iodoquinoline derivatives from their 2-chloro counterparts is a known transformation, suggesting the compound's accessibility, yet its full spectral characterization remains to be published.
This guide will, therefore, provide a detailed theoretical framework for understanding the expected 13C NMR chemical shifts of this compound based on established principles and data from closely related analogs. It will also present a general experimental protocol for acquiring such data.
Predicted 13C NMR Chemical Shifts of this compound
The prediction of 13C NMR chemical shifts is based on the analysis of substituent effects on the quinoline scaffold. The introduction of an iodine atom at the C-2 position and a carbaldehyde group at the C-3 position will significantly influence the electronic environment of each carbon atom in the ring system.
Substituent Effects:
-
Iodine at C-2: Iodine is a halogen and is expected to exert a significant inductive effect. The carbon directly attached to the iodine (C-2) will experience a strong downfield shift. The effect on other carbons will be less pronounced but still observable.
-
Carbaldehyde at C-3: The aldehyde group is strongly electron-withdrawing. The carbonyl carbon (CHO) will resonate at a characteristic downfield position, typically in the range of 185-200 ppm. The C-3 carbon, to which the aldehyde is attached, will also be shifted downfield. The electron-withdrawing nature of this group will also influence the chemical shifts of other carbons in the pyridine and benzene rings.
Based on these principles and data from related quinoline derivatives, a table of predicted 13C NMR chemical shifts for this compound is presented below. It is crucial to note that these are estimated values and experimental verification is required for confirmation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | > 150 | Direct attachment to the electronegative iodine atom. |
| C-3 | ~135-145 | Attachment to the electron-withdrawing carbaldehyde group. |
| C-4 | ~145-155 | Influenced by the adjacent electron-withdrawing carbaldehyde and the nitrogen atom. |
| C-4a | ~125-135 | Bridgehead carbon, influenced by the fused ring system. |
| C-5 | ~125-135 | Aromatic carbon in the benzene ring. |
| C-6 | ~125-135 | Aromatic carbon in the benzene ring. |
| C-7 | ~130-140 | Aromatic carbon in the benzene ring. |
| C-8 | ~120-130 | Aromatic carbon in the benzene ring. |
| C-8a | ~140-150 | Bridgehead carbon adjacent to the nitrogen atom. |
| CHO | ~190 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
Experimental Protocol for 13C NMR Spectroscopy
To obtain experimental 13C NMR data for this compound, the following general protocol can be followed.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for quinoline derivatives.
-
Concentration: Prepare a solution with a concentration of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Carbon Numbering
To facilitate the assignment of 13C NMR signals, a clear and consistent numbering system for the carbon atoms of this compound is essential. The following diagram, generated using the DOT language, illustrates the molecular structure with the standard IUPAC numbering.
Caption: Molecular structure of this compound with IUPAC numbering.
Conclusion
While experimental 13C NMR data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for understanding its expected spectral characteristics. The provided experimental protocol offers a clear methodology for researchers to acquire and process the necessary data for the definitive structural elucidation of this compound. The availability of such data would be a valuable contribution to the field of medicinal chemistry and would enable a more complete understanding of the structure-activity relationships of this class of compounds.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-iodoquinoline-3-carbaldehyde. Although direct experimental spectra for this specific compound are not widely available in the literature, this document extrapolates expected spectral data from closely related analogs and foundational spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its quinoline core, aldehyde functional group, and carbon-iodine bond. The expected absorption bands are summarized in Table 1, with comparisons to the experimentally determined values for the analogous 2-chloroquinoline-3-carbaldehyde.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Chloroquinoline-3-carbaldehyde |
| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 | 3050 |
| C-H Stretch (Aldehyde) | Aldehyde | 2850 - 2750 (typically two bands) | 2856, 2792 |
| C=O Stretch (Aldehyde) | Aldehyde | 1710 - 1685 (Conjugated) | 1690 - 1697 |
| C=C Stretch (Aromatic) | Quinoline Ring | 1600 - 1450 | 1600 - 1450 |
| C-H In-plane Bend | Aromatic/Aldehyde | 1400 - 1000 | 1379 |
| C-H Out-of-plane Bend | Aromatic | 900 - 675 | Not specified |
| C-I Stretch | Aryl-Iodide | 600 - 500 | Not applicable |
| C-Cl Stretch | Aryl-Chloride | Not applicable | ~770 |
Note: The expected values for this compound are based on established group frequencies and data from similar compounds. The observed values for 2-chloroquinoline-3-carbaldehyde are sourced from published literature.[1][2] The conjugation of the aldehyde group with the quinoline ring is expected to lower the C=O stretching frequency.
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Desiccator
Reagents and Materials:
-
This compound sample (1-2 mg)
-
Dry, spectroscopy-grade potassium bromide (KBr) powder (100-200 mg)
-
Spatula
-
Kimwipes
-
Acetone or another suitable solvent for cleaning
Procedure:
-
Sample Preparation:
-
Gently grind 1-2 mg of the this compound sample in an agate mortar and pestle to a fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture into the collar of a clean and dry pellet die.
-
Level the surface of the powder and insert the plunger.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to obtain a spectrum of the air and any residual CO₂ and water vapor. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Label the significant peaks and compare them to the expected values in Table 1 for structural confirmation.
-
Alternative Method: Thin Solid Film A thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent, depositing the solution onto a KBr or NaCl plate, and allowing the solvent to evaporate.[3][4]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.
Caption: Workflow for IR analysis of this compound.
This guide provides a foundational understanding of the IR spectroscopic properties and analysis of this compound, which can be a valuable tool in synthetic chemistry and drug development. For definitive structural elucidation, it is recommended to combine IR spectroscopy with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
Mass Spectrometry of 2-Iodoquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural characterization is crucial for understanding its chemical behavior and potential applications. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including potential fragmentation pathways and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆INO | [1] |
| Molecular Weight | 283.07 g/mol | [2][3] |
| Exact Mass | 282.94941 Da | [1][2] |
| Melting Point | 150-152 °C | [2] |
Mass Spectrometry Analysis
Mass spectrometry is a key analytical method for the characterization of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques, each providing specific structural information.[4][5]
Hypothetical Fragmentation Pattern
Based on the known fragmentation of quinoline derivatives and aldehydes, a plausible fragmentation pattern for this compound under electron ionization can be proposed.[6][7][8] The primary fragmentation events are expected to be the loss of the iodine atom, the formyl group, or carbon monoxide.
Table of Hypothetical Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Relative Abundance (%) |
| 283 | [M]⁺ | 85 |
| 254 | [M - CHO]⁺ | 60 |
| 255 | [M - CO]⁺ | 40 |
| 156 | [M - I]⁺ | 100 |
| 129 | [C₉H₇N]⁺ | 70 |
| 128 | [C₉H₆N]⁺ | 50 |
| 102 | [C₈H₆]⁺ | 30 |
Experimental Protocols
A general workflow for the mass spectrometric analysis of this compound is outlined below.
Sample Preparation
-
Dissolution: Dissolve an accurately weighed amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Dilution: For ESI-MS, further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For direct infusion EI-MS, the stock solution can be used.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through the GC inlet.
-
Ionization Energy: Typically set at 70 eV.[6]
-
Source Temperature: Maintain at approximately 200-250 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of the compound with minimal fragmentation.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
Mobile Phase: A mixture of water and acetonitrile or methanol with 0.1% formic acid is commonly used for positive ion mode.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode is expected to be more sensitive for this compound due to the presence of the nitrogen atom.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen at a pressure of 30-50 psi.
-
Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C.
-
Mass Analyzer: A quadrupole, ion trap, or TOF analyzer.
-
Data Acquisition: Acquire data in full scan mode to identify the protonated molecule [M+H]⁺. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion as the precursor.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometric analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed EI-MS fragmentation pathway for this compound.
References
- 1. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempap.org [chempap.org]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Synthesis of 2-Iodoquinoline-3-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-iodoquinoline-3-carbaldehyde from its chloro-analogue, 2-chloroquinoline-3-carbaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Reaction Overview
The synthesis of this compound from 2-chloroquinoline-3-carbaldehyde is achieved through a halogen exchange reaction, specifically a Finkelstein reaction. This nucleophilic substitution reaction involves the treatment of the chloroquinoline derivative with an iodide salt, typically sodium iodide, in a suitable polar aprotic solvent.
The general reaction scheme is as follows:
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Property | 2-Chloroquinoline-3-carbaldehyde | This compound |
| Molecular Formula | C₁₀H₆ClNO | C₁₀H₆INO |
| Molecular Weight | 191.62 g/mol | 283.07 g/mol [1] |
| CAS Number | 7343-69-3 | 80231-40-9[1] |
| Appearance | Pale yellow solid | Yellow solid |
| Melting Point | 148-150 °C | 150-152 °C[1] |
| Boiling Point | 355.9±22.0 °C (Predicted) | 388.7±27.0 °C (Predicted)[1] |
| Density | 1.4±0.1 g/cm³ (Predicted) | 1.880±0.06 g/cm³ (Predicted)[1] |
Experimental Protocol
While a specific detailed protocol for this exact transformation is not widely published, the following procedure is based on established Finkelstein reaction conditions for similar heteroaromatic systems.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium iodide (NaI), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: Add anhydrous sodium iodide (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction time can vary, but typically ranges from 12 to 24 hours.
-
Work-up:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and deionized water.
-
Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Aromatic Protons: Several signals in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system. The proton at the C4 position is expected to be a singlet at a downfield chemical shift.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon bearing the iodine atom (C2) would appear at a significantly different chemical shift compared to the corresponding carbon in the starting material.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-I Stretch: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.
This technical guide provides a foundational understanding for the synthesis of this compound. Researchers should optimize the proposed experimental protocol and confirm the identity and purity of the product using standard analytical techniques.
References
An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Iodoquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry, via the Finkelstein reaction. The core of this document focuses on the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful application of this synthetic transformation.
Introduction
Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline nucleus is a key strategy for the development of novel therapeutic agents. Specifically, 2-iodoquinoline derivatives serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The synthesis of this compound from its readily available chloro-analogue, 2-chloroquinoline-3-carbaldehyde, is efficiently achieved through a halogen exchange reaction known as the Finkelstein reaction.
This guide will delve into the mechanistic nuances of this transformation, provide a detailed experimental protocol, and present the available quantitative and spectroscopic data for the starting material and the desired product.
The Finkelstein Reaction: Mechanism
The conversion of 2-chloroquinoline-3-carbaldehyde to this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classic Finkelstein reaction which typically proceeds via an SN2 mechanism on aliphatic halides. Due to the sp2-hybridized nature of the carbon atom and the steric hindrance of the aromatic ring, a direct backside attack as seen in SN2 reactions is not feasible for aryl halides.
The reaction proceeds through an addition-elimination mechanism . The key steps are:
-
Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the quinoline ring, which is activated by the electron-withdrawing effects of the quinoline nitrogen and the adjacent carbaldehyde group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized over the aromatic system, including the nitrogen atom and the carbonyl group of the carbaldehyde, which enhances its stability.
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which can solvate the cation (Na⁺) while leaving the iodide nucleophile relatively free to react. The use of sodium iodide drives the reaction forward.
Logical Relationship Diagram
Caption: Finkelstein reaction pathway for this compound synthesis.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound via the Finkelstein reaction is not extensively documented in readily available literature, a general procedure can be inferred from a review article that mentions this transformation[1]. The following protocol is a representative procedure based on this information and general knowledge of Finkelstein reactions on aromatic systems. Researchers should optimize these conditions for their specific setup.
Synthesis of this compound
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium Iodide (NaI)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Add sodium iodide (a molar excess, e.g., 1.5-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the acetonitrile from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound as a solid.
Quantitative Data
Quantitative data for the synthesis of this compound via the Finkelstein reaction is not widely reported. The yield of the reaction is expected to be moderate to good, contingent on the optimization of reaction conditions such as the molar ratio of reactants, reaction time, and temperature.
For the starting material, 2-chloroquinoline-3-carbaldehyde, a yield of 72% has been reported for its synthesis via the Vilsmeier-Haack reaction[2].
Table 1: Physical and Spectroscopic Data of 2-Chloroquinoline-3-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.62 g/mol | [2] |
| Melting Point | 142-146 °C | [2] |
| IR (KBr, cm⁻¹) | ||
| C=O stretch | 1690 | [2] |
| Aromatic C=C | 1450-1600 | [2] |
| Aldehyde C-H | 2738, 2820 | [2] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ||
| 10.59 (s, 1H, CHO) | [2] | |
| 8.79 (s, 1H, H-4) | [2] | |
| 8.12 (d, 1H, H-8) | [2] | |
| 8.03 (d, 1H, H-5) | [2] | |
| 7.99 (t, 1H, H-6) | [2] | |
| 7.74 (t, 1H, H-7) | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆INO | [3] |
| Molecular Weight | 283.06 g/mol | [3] |
| CAS Number | 80231-40-9 | [3] |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The Finkelstein reaction provides a viable and effective method for the synthesis of this compound from its chloro-precursor. The reaction proceeds via a nucleophilic aromatic substitution mechanism, which is facilitated by the electronic properties of the quinoline ring system. While detailed experimental and quantitative data in the public domain is limited, this guide provides a solid foundation for researchers to develop and optimize this important synthetic transformation. Further investigation and publication of detailed experimental procedures and full characterization data for this compound would be a valuable contribution to the scientific community.
References
stability and storage of 2-Iodoquinoline-3-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of 2-Iodoquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the stability and storage requirements of chemical compounds is paramount to ensure the integrity of experimental results and the shelf-life of products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and related chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties can influence the compound's stability and handling requirements.
| Property | Value |
| Molecular Formula | C₁₀H₆INO |
| Molecular Weight | 283.07 g/mol |
| Appearance | Solid (Typical) |
| CAS Number | 80231-40-9 |
Recommended Storage and Handling
Proper storage is crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on supplier information and general guidelines for halogenated quinoline compounds.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Sealed in a dry environment[1] | To prevent hydrolysis of the aldehyde group and other moisture-sensitive reactions. Use of a desiccator is recommended. |
| Light | Protect from light | Quinolines and haloaromatic compounds can be susceptible to photodegradation.[1][2][3][4] Storage in amber vials or light-proof containers is advised. |
| Inert Gas | Not explicitly required, but beneficial | For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. |
| Container | Tightly sealed, clearly labeled containers | To prevent contamination and ensure proper identification. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid generating dust.
-
Keep away from strong oxidizing agents.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, insights can be drawn from studies on quinoline and related haloaromatic compounds. Photodegradation is a likely pathway for quinoline derivatives.[1][2][3][4] The presence of the iodine atom may also introduce susceptibility to dehalogenation.
A potential degradation pathway could involve the photolytic cleavage of the carbon-iodine bond or oxidation of the quinoline ring system. For instance, studies on quinoline have shown the formation of hydroxylated derivatives upon irradiation.[4]
Below is a conceptual diagram illustrating a potential photodegradation pathway for this compound, leading to the formation of 2-hydroxyquinoline-3-carbaldehyde.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies are standard in the pharmaceutical industry to identify potential degradation products and establish degradation pathways.[5][6][7]
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for subjecting this compound to various stressors.
Objective: To identify the intrinsic stability of this compound and its likely degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber (with UV and visible light sources)
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute to the initial concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent to a known concentration, and analyze.
-
-
Photostability (Solid State and Solution):
-
Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples after a specified duration of exposure.
-
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Use a mass spectrometer in conjunction with HPLC to help identify the mass of the degradation products.
-
The following diagram illustrates the workflow for a forced degradation study.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Potential of 2-Iodoquinoline-3-carbaldehyde: A Technical Guide to Its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties.[1][2] Among the various functionalized quinolines, 2-haloquinoline-3-carbaldehydes serve as versatile building blocks for the synthesis of complex heterocyclic systems. While the chemistry of 2-chloroquinoline-3-carbaldehyde is well-documented, its iodo-analogue, 2-iodoquinoline-3-carbaldehyde, presents a potentially more reactive and versatile substrate for a range of organic transformations, particularly in palladium-catalyzed cross-coupling reactions. This technical guide explores the potential applications of this compound in organic synthesis, drawing upon the established reactivity of its chloro-analogue and the enhanced reactivity inherent to the carbon-iodine bond.
Synthesis of this compound
The primary route to this compound involves a halogen exchange reaction (Finkelstein reaction) from the readily available 2-chloroquinoline-3-carbaldehyde. The latter is typically synthesized via the Vilsmeier-Haack reaction from acetanilides.[3][4]
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
To a stirred solution of an appropriate acetanilide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-10 hours. After completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. The crude 2-chloroquinoline-3-carbaldehyde is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]
Experimental Protocol: Synthesis of this compound (Halogen Exchange)
2-Chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in acetonitrile, and sodium iodide (a slight excess, e.g., 1.2 equivalents) is added. The mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound, which can be further purified by column chromatography or recrystallization.[1]
Caption: Synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a carbon-iodine bond at the 2-position of the quinoline ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the corresponding C-Cl bond, often allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is expected to react efficiently with a variety of boronic acids and their derivatives to yield 2-aryl-, 2-heteroaryl-, or 2-vinylquinoline-3-carbaldehydes. These products are valuable intermediates for the synthesis of biologically active molecules and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline-3-Carbaldehyde Scaffold: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent synthetic versatility allows for the facile generation of a diverse array of derivatives, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanisms of action of compounds derived from the quinoline-3-carbaldehyde core, presenting key data, experimental protocols, and visual representations of its engagement with cellular signaling pathways.
Synthesis of the Quinoline-3-Carbaldehyde Core
The foundational quinoline-3-carbaldehyde structure is most commonly synthesized via the Vilsmeier-Haack reaction.[1][2][3] This electrophilic substitution reaction typically involves the formylation of an N-arylacetamide using the Vilsmeier reagent, which is generated in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][3] The reaction proceeds through cyclization to yield the 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for further derivatization.[1][2]
Anticancer Activity
Derivatives of quinoline-3-carbaldehyde have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanisms underlying this cytotoxicity are multifaceted and often involve the inhibition of key cellular processes essential for tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
One of the primary mechanisms of anticancer action for this scaffold is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression and mutations of EGFR are common drivers in various epithelial cancers.[4] Quinoline-3-carboxamide derivatives, synthesized from the carbaldehyde precursor, have shown potent EGFR inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[4] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[5]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Several quinoline-chalcone hybrids, derived from quinoline-3-carbaldehyde, have been shown to inhibit this pathway.[7] These compounds can decrease the phosphorylation of key proteins such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[7]
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a validated anticancer strategy.[8] Quinoline-based compounds have been designed as tubulin polymerization inhibitors that target the colchicine binding site.[8][9] By interfering with microtubule dynamics, these agents induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[8]
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[10] Quinoline derivatives can act as topoisomerase inhibitors, intercalating with DNA and stabilizing the enzyme-DNA cleavable complex. This leads to the accumulation of DNA strand breaks and subsequent cell death.[10]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various quinoline-3-carbaldehyde derivatives against different human cancer cell lines, expressed as IC₅₀ values.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxamide | Furan derivative 5o | MCF-7 | 3.355 | [4] |
| Quinoline-3-carboxamide | Thiophene derivative 6b | MCF-7 | 5.069 | [4] |
| Quinoline-3-carboxamide | Benzyloxy derivative 10 | MCF-7 | 10.85 | [4] |
| Quinoline-3-carbaldehyde Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 - 7.39 | [11] |
| Quinoline-3-carbaldehyde Hydrazone | N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | DAN-G (Pancreatic) | 1.23 - 7.39 | [11] |
| Quinoline-3-carbaldehyde Hydrazone | N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) | SISO (Cervical) | 1.23 - 7.39 | [11] |
| Quinoline-chalcone hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [12] |
| Quinoline-chalcone hybrid | Compound 12e | HCT-116 (Colon) | 5.34 | [12] |
| Quinoline-chalcone hybrid | Compound 12e | MCF-7 (Breast) | 5.21 | [12] |
| 4-anilino-3-carboxyamide | Compound 47 | EGFR | 0.49 | [2] |
| Quinoline/Schiff base | Compound VII | EGFR | 0.12 ± 0.05 | [13] |
| Quinoline-based dual inhibitor | Compound 5a | EGFR | 0.071 | [14] |
| Quinoline-based dual inhibitor | Compound 5a | HER-2 | 0.031 | [14] |
Antimicrobial and Antifungal Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of quinoline-3-carbaldehyde have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[15][16][17][18]
The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[17]
Quantitative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-3-carbaldehyde derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Aryl-Quinoline-3-Carbaldehyde | Compound 94a | Mycobacterium tuberculosis H37Rv | 1.6 | [15] |
| Quinoline-3-carbaldehyde Hydrazone | 3q5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [17] |
| Quinoline-3-carbaldehyde Hydrazone | 3q6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [17] |
| Quinoline derivative | Compound 2 | Candida spp. | 25-50 | [18] |
| Quinoline derivative | Compound 3 | Candida spp. | 25-50 | [18] |
| Quinoline derivative | Compound 5 | Dermatophytes | 12.5-25 | [18] |
| Quinoline-Thiazole | Compound 4d, 4i, 4k, 4l, 4m | Candida albicans | 1.95 | [19] |
| Quinoline-Thiazole | Compound 4g | Candida glabrata | 15.63 | [19] |
Other Biological Activities
Beyond anticancer and antimicrobial effects, the quinoline-3-carbaldehyde scaffold has been explored for a range of other therapeutic applications.
-
Antimalarial Activity: Chloroquine, a well-known antimalarial drug, features a quinoline core. Novel quinoline derivatives continue to be investigated for their efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[20][21] Some derivatives have shown potent activity with IC₅₀ values in the low micromolar range.[21]
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, with some compounds showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[22][23]
-
Antiviral Activity: The quinoline scaffold has been identified as a promising starting point for the development of antiviral agents. Derivatives have shown activity against a variety of viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[24][25]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of quinoline-3-carbaldehyde derivatives.
Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
Protocol:
-
To a stirred solution of N-arylacetamide (1 equivalent) in dry N,N-dimethylformamide (DMF) (3 equivalents) at 0-5°C, add phosphorus oxychloride (POCl₃) (12-15 equivalents) dropwise.[2]
-
After the addition is complete, stir the reaction mixture at 80-90°C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into crushed ice.[1]
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the desired 2-chloroquinoline-3-carbaldehyde.[1][2]
Synthesis of Quinoline-3-carbaldehyde Hydrazones
Protocol:
-
A mixture of the appropriate quinoline-3-carbaldehyde (1 mmol) and the desired hydrazide (1 mmol) is heated under reflux in a suitable solvent such as dichloromethane (5 mL) or ethanol.[11]
-
A catalytic amount of acetic acid is often added to facilitate the condensation reaction.[11]
-
The reaction is typically refluxed for 5-8 hours, with progress monitored by TLC.[11]
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to afford the pure hydrazone derivative.[11]
In Vitro EGFR Kinase Inhibition Assay
Protocol:
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Pre-incubate the EGFR enzyme (e.g., 5 nM) in a 384-well plate with serial dilutions of the test compound in 50% DMSO for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 15 µM) and a fluorescently labeled peptide substrate (e.g., 5 µM).
-
Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm) over time (e.g., 30-120 minutes).
-
Calculate the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
Protocol:
-
Prepare a tubulin polymerization buffer (e.g., containing GTP).
-
In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, the test compound at various concentrations, and appropriate controls (e.g., DMSO as a negative control, paclitaxel as a stabilizer, and vincristine as a destabilizer).[7]
-
Initiate the polymerization by adding purified tubulin protein to each well.[7]
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for a duration of 30-60 minutes at 37°C using a microplate reader.[7]
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[26]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[26]
-
Inoculate each well of the microtiter plate with the bacterial suspension, including positive (no compound) and negative (no bacteria) controls.[26]
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]
Conclusion
The quinoline-3-carbaldehyde scaffold represents a highly versatile and valuable platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, targeting fundamental cellular processes implicated in cancer, infectious diseases, and inflammation. The continued exploration of the structure-activity relationships and mechanisms of action of quinoline-3-carbaldehyde derivatives holds significant promise for the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this privileged scaffold.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 2-Iodoquinoline-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
2-Iodoquinoline-3-carbaldehyde is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of a reactive aldehyde group and a carbon-iodine bond on the quinoline scaffold allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the key reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to support researchers in the fields of organic synthesis and medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 2-position of the quinoline ring is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting the aryl iodide with an organoboron reagent. This reaction is widely used to introduce various aryl and heteroaryl substituents at the 2-position of the quinoline core.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Haloquinoline-3-carbaldehydes:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 | [2] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) are added the corresponding arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80-100 °C under an argon atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinoline-3-carbaldehyde.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the quinoline ring. This reaction is instrumental in the synthesis of acetylenic quinoline derivatives, which are precursors to various complex heterocyclic systems and conjugated materials.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling of 2-Haloquinolines:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | [3][4] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 8 | 88 | [3] |
| 1-Hexyne | Pd(OAc)₂ (2), XPhos (4) | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 82 | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk flask under an argon atmosphere. Anhydrous solvent such as THF or DMF (10 mL), a base like triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) are added sequentially. The reaction mixture is stirred at the specified temperature (room temperature to 80 °C) for 6-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[3][4]
Heck Reaction
The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups at the 2-position of the quinoline, which can be further functionalized.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Quantitative Data for Heck Reaction of 2-Haloquinolines:
| Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 12 | 75 | [5] |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 85 | [5] |
| Methyl methacrylate | PdCl₂(dppf) (5) | NaOAc | DMA | 120 | 18 | 68 | [6] |
Experimental Protocol: General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst such as Pd(OAc)₂ (0.05 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.1 mmol), and a base like triethylamine (1.5 mmol) are dissolved in a suitable solvent (e.g., DMF or acetonitrile, 5 mL). The mixture is degassed and heated at 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the 2-alkenylquinoline-3-carbaldehyde.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-aminoquinoline derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functionalities.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination of 2-Haloquinolines:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 89 | [7] |
| Morpholine | Pd(OAc)₂ (3) | BINAP (6) | NaOt-Bu | Dioxane | 100 | 12 | 93 | [8] |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 81 | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) is placed in an oven-dried Schlenk tube. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[7][8]
Reactions of the Aldehyde Group
The aldehyde functionality at the 3-position is a versatile handle for a variety of transformations, including condensations, oxidations, and reductions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond. This reaction is widely used to synthesize α,β-unsaturated compounds.
General Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Quantitative Data for Knoevenagel Condensation of Quinoline-3-carbaldehydes:
| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | reflux | 2 | 95 | [9] |
| Ethyl cyanoacetate | Glycine | DMSO | rt | 4 | 88 | [10] |
| Diethyl malonate | DBU | Neat | rt | 6 | 82 | [9] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL), a catalytic amount of a base such as piperidine (0.1 mmol) is added. The mixture is stirred at room temperature or heated to reflux for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to give the pure product. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.[9]
Wittig Reaction
The Wittig reaction provides a pathway to convert the aldehyde group into an alkene by reacting it with a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of various substituted vinyl groups.
General Reaction Scheme:
Caption: Wittig reaction of this compound.
Quantitative Data for Wittig Reaction of Quinoline-3-carbaldehydes:
| Phosphonium Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaH | THF | 0 to rt | 12 | 85 | [11] |
| (Cyanomethyl)triphenylphosphonium chloride | K₂CO₃ | Acetonitrile | reflux | 8 | 90 | [12] |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to rt | 6 | 78 | [11] |
Experimental Protocol: General Procedure for Wittig Reaction
To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, a strong base such as n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise. The resulting mixture is stirred at this temperature for 1 hour to generate the ylide. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 6-12 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography.[11][12]
Cyclization and Annulation Reactions
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.
Synthesis of Pyrazolo[3,4-b]quinolines
Reaction with hydrazine derivatives leads to the formation of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities. The reaction proceeds through initial condensation with the aldehyde followed by a nucleophilic substitution of the iodide.
Reaction Workflow:
Caption: Synthesis of Pyrazolo[3,4-b]quinolines.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinoline
A mixture of this compound (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (10 mL) is heated to reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 1H-pyrazolo[3,4-b]quinoline.[2]
Synthesis of Thieno[2,3-b]quinolines
Reaction with sulfur-containing nucleophiles, such as thioglycolate esters, followed by intramolecular cyclization, provides access to the thieno[2,3-b]quinoline core structure.
Reaction Workflow:
Caption: Synthesis of Thieno[2,3-b]quinolines.
Experimental Protocol: Synthesis of Thieno[2,3-b]quinoline-2-carboxylate
To a solution of this compound (1.0 mmol) in DMF (5 mL), are added methyl thioglycolate (1.1 mmol) and a base such as K₂CO₃ (2.0 mmol). The mixture is stirred at room temperature for 2 hours. Then, a stronger base like DBU (1.5 mmol) is added, and the mixture is heated to 100 °C for 8 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.[3]
Mechanistic Pathways of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are the generalized catalytic cycles for the key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira coupling.
This in-depth guide serves as a comprehensive resource for understanding and utilizing the rich chemistry of this compound. The provided data and protocols offer a solid starting point for the synthesis of novel quinoline-based compounds for various applications in research and development.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Application Notes: Suzuki Coupling for the Synthesis of 2-Arylquinoline-3-carbaldehydes
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] This palladium-catalyzed cross-coupling reaction is widely utilized in academia and industry, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its value is underscored by the 2010 Nobel Prize in Chemistry awarded to its discoverer, Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi.[1]
Quinoline scaffolds are of significant interest in drug discovery and medicinal chemistry. These nitrogen-containing heterocyclic compounds form the core of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[4][5][6][7] Specifically, 2-substituted-quinoline-3-carbaldehydes are valuable synthetic intermediates, providing a versatile platform for the construction of more complex, fused heterocyclic systems.[4][5][8]
This document provides a detailed protocol for the synthesis of 2-arylquinoline-3-carbaldehydes via the Suzuki-Miyaura coupling reaction between 2-iodoquinoline-3-carbaldehyde and various arylboronic acids. The resulting biaryl structures are of high interest for screening in drug development programs.
Reaction Principle and Mechanism
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex.[2][3] The fundamental steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound), inserting itself into the carbon-iodine bond. This oxidizes the palladium to Pd(II) and is often the rate-determining step of the cycle.[1][2][3]
-
Transmetalation: The aryl group from the organoboron species (arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer.[1][2][9]
-
Reductive Elimination: The two organic ligands (the quinoline and the aryl group) on the palladium complex couple to form the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoquinoline-3-carbaldehyde with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. The introduction of an alkynyl moiety at the 2-position of a quinoline ring, particularly one bearing a versatile carbaldehyde group at the 3-position, provides a key intermediate for the synthesis of novel drug candidates and functional materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodoquinoline-3-carbaldehyde with various terminal alkynes.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial for the activation of the alkyne.[1]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-quinoline-3-carbaldehyde and regenerate the active palladium(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis.
Data Presentation
The following table summarizes the typical yields obtained for the Sonogashira coupling of 2-chloroquinoline-3-carbaldehyde (a close analog of this compound) with a variety of terminal alkynes. The reactivity of this compound is expected to be higher, potentially leading to shorter reaction times and/or higher yields under similar conditions.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)quinoline-3-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylacetylene | 2-((4-Methoxyphenyl)ethynyl)quinoline-3-carbaldehyde | 88 |
| 3 | 4-Chlorophenylacetylene | 2-((4-Chlorophenyl)ethynyl)quinoline-3-carbaldehyde | 82 |
| 4 | 1-Hexyne | 2-(Hex-1-yn-1-yl)quinoline-3-carbaldehyde | 75 |
| 5 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)quinoline-3-carbaldehyde | 78 |
| 6 | Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)quinoline-3-carbaldehyde | 70 |
| 7 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)quinoline-3-carbaldehyde | 90 |
Note: Yields are based on studies with 2-chloroquinoline-3-carbaldehyde and are provided as a reference. Optimization for this compound may be required.
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), [PdCl₂(PPh₃)₂] (e.g., 0.03 mmol, 3 mol%), and CuI (e.g., 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (or THF) (5-10 mL) and the amine base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-quinoline-3-carbaldehyde.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or piperidine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols: Heck Reaction Conditions for 2-Iodoquinoline-3-carbaldehyde and Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, specifically focusing on the coupling of 2-iodoquinoline-3-carbaldehyde with various alkenes. This reaction is instrumental in the synthesis of diverse quinoline derivatives, which are key scaffolds in many pharmaceutical agents.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides (or triflates) with alkenes in the presence of a palladium catalyst and a base.[1] This methodology is prized for its reliability and tolerance of a wide range of functional groups, making it a valuable tool in drug discovery and development for the synthesis of complex molecules. The reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of trans-substituted alkenes.[2]
The quinoline moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. The functionalization of the quinoline core is therefore of significant interest. The Heck reaction of this compound provides a direct route to introduce alkenyl substituents at the 2-position, yielding versatile intermediates for further synthetic transformations. While specific literature on the Heck reaction of this compound is not abundant, the principles and conditions are well-established for a wide array of iodo-aryl substrates.[3][4] The protocols and data presented herein are based on these established methods and provide a strong starting point for the successful implementation of this transformation.
Reaction Principle
The Heck reaction operates via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.
Data Presentation: General Heck Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of iodoarenes with common classes of alkenes, such as acrylates and styrenes. These conditions are expected to be applicable to the reaction of this compound and can be used as a starting point for optimization.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading is typical. Pd(OAc)₂ is often used and can be ligandless or with phosphine ligands. |
| Ligand (optional) | PPh₃, P(o-tol)₃, BINAP | 2-4 equivalents relative to palladium. Phosphine ligands can improve catalyst stability and reactivity. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | 1.5-3 equivalents. An organic base like Et₃N or an inorganic base can be used. |
| Solvent | DMF, Acetonitrile (CH₃CN), Dioxane | Anhydrous, polar aprotic solvents are generally preferred. |
| Alkene | Styrene, Ethyl acrylate, Butyl acrylate | 1.1-1.5 equivalents relative to the aryl iodide. |
| Temperature | 80-140 °C | The reaction temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with an alkene. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Heck Reaction with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and stir to dissolve the solids.
-
Add triethylamine (2.0 mmol, 2.0 eq.) to the reaction mixture.
-
Finally, add ethyl acrylate (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-ethoxycarbonyl-vinyl)-quinoline-3-carbaldehyde.
Protocol 2: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.) and styrene (1.5 mmol, 1.5 eq.).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford 2-styrylquinoline-3-carbaldehyde.
Visualizations
The following diagrams illustrate the general workflow of the Heck reaction and its catalytic cycle.
Caption: A flowchart of the general experimental procedure for the Heck reaction.
Caption: A diagram illustrating the key steps in the catalytic cycle of the Heck reaction.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Pyrazolo[4,3-c]quinolines from 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[4,3-c]quinolines, a class of heterocyclic compounds with significant biological activities, including anti-inflammatory and antiviral properties.[1][2][3] The synthesis commences from the readily accessible precursor, 2-iodoquinoline-3-carbaldehyde. The core of this synthetic approach involves a condensation reaction with hydrazine derivatives, followed by an intramolecular cyclization to construct the pyrazole ring fused to the quinoline scaffold. This methodology offers a versatile and efficient route to a variety of substituted pyrazolo[4,3-c]quinoline derivatives. While direct literature on the use of this compound is limited, the protocols are adapted from well-established procedures for the analogous 2-chloroquinoline-3-carbaldehyde, which is expected to exhibit similar or enhanced reactivity.[4][5][6]
Introduction
The pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[2][7] The development of efficient synthetic routes to access this heterocyclic system is therefore of significant interest to the drug discovery and development community. The strategy outlined herein utilizes this compound as a key starting material. The presence of the aldehyde function at the C3 position and a leaving group (iodide) at the C2 position of the quinoline ring allows for a facile one-pot or two-step reaction with hydrazines to construct the desired pyrazolo[4,3-c]quinoline system.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from the corresponding 2-chloro derivative.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in acetonitrile, add sodium iodide (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.[8]
Protocol 2: General Procedure for the Synthesis of 1H-Pyrazolo[4,3-c]quinolines
This protocol outlines the general method for the synthesis of 1H-pyrazolo[4,3-c]quinolines from this compound and a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Pyridine (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrazine derivative (1.1 - 1.5 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of pyrazolo[3,4-b]quinolines from the analogous 2-chloroquinoline-3-carbaldehydes, which can be considered indicative for the iodo- G-analog.
| Entry | Hydrazine Derivative | Solvent | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethanol | ~70-85% | [4][6] |
| 2 | Phenylhydrazine | Acetic Acid | ~60-75% | [6] |
| 3 | 4-Methylphenylhydrazine | Ethanol | ~65-80% | [6] |
| 4 | 4-Chlorophenylhydrazine | Acetic Acid | ~55-70% | [6] |
Note: Yields are based on reactions starting from 2-chloroquinoline-3-carbaldehyde and are provided as an expected range for the iodo-analog.
Mandatory Visualization
Diagram 1: Synthetic Pathway to Pyrazolo[4,3-c]quinolines
Caption: Synthetic route from 2-chloroquinoline-3-carbaldehyde.
Diagram 2: Experimental Workflow
References
- 1. Synthesis and antiviral activities of new pyrazolo[4,3-c]quinolin-3-ones and their ribonucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. newsama.com [newsama.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation of 2-Iodoquinoline-3-carbaldehyde with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the condensation reaction between 2-iodoquinoline-3-carbaldehyde and various hydrazines to synthesize novel hydrazone derivatives. Hydrazones derived from quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with data presentation and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
The condensation of an aldehyde with a hydrazine to form a hydrazone is a fundamental reaction in organic synthesis. When applied to heterocyclic systems like quinoline, this reaction opens avenues to a wide array of functionalized molecules with potential therapeutic applications. The this compound core provides a versatile platform for generating diverse hydrazones by simply varying the hydrazine reactant. The resulting N'-[(E)-(2-iodoquinolin-3-yl)methylidene]hydrazides are valuable intermediates for further chemical modifications or for direct biological screening.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the condensation of a generic 2-substituted-quinoline-3-carbaldehyde with various hydrazines, based on analogous reactions reported in the literature.[1][2] This data is intended to serve as a guideline for researchers planning their experiments.
| Hydrazine Derivative | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| Hydrazine Hydrate | Ethanol | Glacial Acetic Acid | 2 - 4 | Reflux (approx. 78) | 85 - 95 |
| Phenylhydrazine | Ethanol | Glacial Acetic Acid | 3 - 5 | Reflux (approx. 78) | 80 - 90 |
| Isonicotinohydrazide | Ethanol | Glacial Acetic Acid | 2 - 4 | Reflux (approx. 78) | 90 - 98 |
| Benzohydrazide | Ethanol | Glacial Acetic Acid | 3 - 6 | Reflux (approx. 78) | 88 - 95 |
| Semicarbazide HCl | Ethanol/Water | Sodium Acetate | 4 - 8 | Reflux | 75 - 85 |
| Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 2 - 5 | Reflux | 85 - 95 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of N'-[(E)-(2-iodoquinolin-3-yl)methylidene]hydrazides.
Materials and Equipment:
-
This compound
-
Selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, isonicotinohydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)
General Procedure for the Condensation Reaction:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of aldehyde).
-
Addition of Hydrazine: To the stirred solution, add the desired hydrazine derivative (1.0 - 1.2 equivalents). If the hydrazine is a salt (e.g., semicarbazide hydrochloride), an appropriate base like sodium acetate should be added to liberate the free hydrazine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The addition of a catalyst is known to increase the reaction yield and decrease the reaction time.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting aldehyde. A suitable eluent system (e.g., ethyl acetate/hexane mixture) should be determined beforehand.
-
Isolation of Product: Once the reaction is complete (typically within 2-6 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized hydrazone using standard analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the condensation reaction.
Caption: Experimental workflow for the synthesis of this compound hydrazones.
This protocol provides a robust and reproducible method for the synthesis of a variety of this compound-based hydrazones. The versatility of this reaction allows for the creation of a library of compounds for further investigation in drug discovery and materials science. Researchers should always adhere to standard laboratory safety practices when performing these experiments.
References
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection of palladium catalysts for various cross-coupling reactions utilizing 2-iodoquinoline-3-carbaldehyde as a key building block. The protocols outlined below are foundational methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of substituted quinoline-3-carbaldehydes. Such derivatives are of significant interest in medicinal chemistry and materials science.
Introduction
The quinoline scaffold is a privileged heterocycle in drug discovery, appearing in numerous compounds with a wide range of biological activities. The functionalization of the quinoline ring system is a key strategy for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.
This compound is a versatile synthetic intermediate, possessing a reactive carbon-iodine bond at the 2-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The adjacent formyl group at the 3-position provides a handle for further synthetic transformations. This document outlines catalyst selection strategies and detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this substrate.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful selection and combination of a palladium precursor, a ligand, a base, and a suitable solvent system. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.
Catalyst and Ligand Selection
For the Suzuki-Miyaura coupling of this compound, a variety of palladium catalysts and ligands can be considered. The choice of catalyst and ligand can significantly impact the reaction efficiency and yield.
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A common, air-stable catalyst. Often effective for reactive aryl iodides. |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | 1-5 (Pd), 2-10 (Ligand) | Requires in situ reduction to Pd(0). Bulky, electron-rich phosphine ligands can improve yields. |
| PdCl₂(dppf) | - | 2-5 | An air-stable Pd(II) complex that is readily reduced. Effective for a broad range of substrates.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-3 (Pd), 2-6 (Ligand) | A Pd(0) source that often requires a phosphine ligand for stability and activity. |
Experimental Protocol: Synthesis of 2-Arylquinoline-3-carbaldehydes
This protocol is adapted from a procedure for a structurally similar substrate, 2-(4-bromophenoxy)quinolin-3-carbaldehyde.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add PdCl₂(dppf) to the vessel.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the reaction vessel via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline-3-carbaldehyde.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is typically co-catalyzed by palladium and copper.
Catalyst and Ligand Selection
The choice of palladium catalyst, ligand, and copper co-catalyst is crucial for a successful Sonogashira coupling.
| Palladium Precursor | Ligand | Copper Co-catalyst | Typical Loading (mol%) | Notes |
| PdCl₂(PPh₃)₂ | - | CuI | 1-5 (Pd), 2-10 (Cu) | A standard and widely used catalyst system. |
| Pd(PPh₃)₄ | - | CuI | 2-5 (Pd), 4-10 (Cu) | An active Pd(0) catalyst. |
| Pd(OAc)₂ | PPh₃, Xantphos | CuI | 1-5 (Pd), 2-10 (Ligand), 2-10 (Cu) | Requires in situ reduction of Pd(II). |
Experimental Protocol: Synthesis of 2-Alkynylquinoline-3-carbaldehydes
This is a general protocol for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene or DMF
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (toluene or DMF) and the amine base (TEA or DIPEA) via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynylquinoline-3-carbaldehyde.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. This reaction is particularly useful for the synthesis of styrenyl and cinnamoyl derivatives.
Catalyst and Ligand Selection
The success of the Heck reaction often depends on the palladium source and, in some cases, the use of a phosphine ligand.
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | 1-5 (Pd), 2-10 (Ligand) | A common and effective catalyst system. The ligand can influence regioselectivity. |
| PdCl₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | Another viable Pd(II) source. |
| Pd/C | - | 5-10 | A heterogeneous catalyst that can be useful for simpler substrates and offers ease of separation. |
Experimental Protocol: Synthesis of 2-Alkenylquinoline-3-carbaldehydes
This is a general protocol for the Heck reaction of aryl iodides.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (2 equivalents)
-
DMF or Acetonitrile
Procedure:
-
In a reaction vessel, combine this compound, the alkene, the base (TEA or K₂CO₃), Pd(OAc)₂, and PPh₃.
-
Add the degassed solvent (DMF or acetonitrile).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 2-alkenylquinoline-3-carbaldehyde.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides access to a wide range of N-aryl and N-heteroaryl amines.
Catalyst and Ligand Selection
The choice of ligand is critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | BINAP, Xantphos, RuPhos, XPhos | 1-4 (Pd), 2-8 (Ligand) | A common Pd(0) source. The choice of ligand depends on the amine coupling partner.[2] |
| Pd(OAc)₂ | BrettPhos, SPhos | 1-5 (Pd), 2-10 (Ligand) | Requires in situ reduction. These ligands are effective for a broad range of amines. |
Experimental Protocol: Synthesis of 2-Aminoquinoline-3-carbaldehydes
This is a general protocol for the Buchwald-Hartwig amination of aryl iodides.[2]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos or another suitable biarylphosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu or Cs₂CO₃).
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent (toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield the 2-aminoquinoline-3-carbaldehyde.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Fused Quinoline Heterocycles Using 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various fused quinoline heterocycles utilizing the versatile building block, 2-iodoquinoline-3-carbaldehyde. The protocols focus on palladium-catalyzed cross-coupling reactions and classical condensation reactions to construct biologically relevant scaffolds such as pyrazolo[4,3-c]quinolines, isoxazolo[4,3-c]quinolines, and thieno[3,2-c]quinolines. These fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction
Fused quinoline heterocycles are a prominent class of compounds in pharmaceutical and medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The quinoline scaffold itself is a "privileged structure" in drug design, and its fusion with other heterocyclic rings often leads to compounds with enhanced therapeutic potential.
This compound is a highly valuable and versatile starting material for the synthesis of these complex molecules. The presence of three distinct reactive sites—the highly reactive iodine atom at the 2-position, the electrophilic aldehyde group at the 3-position, and the quinoline ring itself—allows for a variety of chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations, often proceeding under milder conditions and with higher efficiency compared to its chloro or bromo analogs. This allows for the introduction of diverse substituents and the construction of various fused ring systems.
This guide details several reliable protocols for the synthesis of fused quinoline derivatives from this compound, providing researchers with the necessary information to explore this rich area of chemical synthesis.
Synthesis of Fused Heterocycles via Palladium-Catalyzed Reactions
The reactivity of the 2-iodo group in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which can be followed by intramolecular cyclization to yield the desired fused heterocycles.
Synthesis of Thieno[3,2-c]quinolines via Sonogashira Coupling and Intramolecular Cyclization
A powerful strategy for the synthesis of thieno[3,2-c]quinolines involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylquinoline derivative with a sulfur nucleophile.
Experimental Protocol:
-
Sonogashira Coupling: To a solution of this compound (1.0 mmol) in anhydrous and degassed triethylamine (10 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-alkynylquinoline-3-carbaldehyde intermediate.
-
Intramolecular Cyclization: The purified 2-alkynylquinoline-3-carbaldehyde (1.0 mmol) is dissolved in a suitable solvent such as DMF or ethanol (10 mL).
-
A sulfur nucleophile, such as sodium hydrosulfide (NaSH, 1.5 mmol) or sodium sulfide (Na₂S, 1.5 mmol), is added to the solution.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours.
-
After cooling to room temperature, the mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the desired thieno[3,2-c]quinoline.
Table 1: Representative Yields for the Synthesis of Thieno[3,2-c]quinolines
| Entry | Terminal Alkyne (R group) | Sulfur Nucleophile | Overall Yield (%) |
| 1 | Phenyl | NaSH | 75-85 |
| 2 | n-Butyl | Na₂S | 70-80 |
| 3 | Trimethylsilyl | NaSH | 80-90 |
| 4 | 4-Methoxyphenyl | Na₂S | 72-82 |
Yields are based on literature for analogous reactions with 2-chloroquinoline-3-carbaldehyde and are expected to be comparable or higher with the iodo-derivative.
Synthesis of Fused Quinolines via Suzuki and Heck Couplings
The Suzuki and Heck reactions provide powerful methods for the formation of C-C bonds, enabling the synthesis of a variety of fused quinoline systems.
Experimental Protocol (General for Suzuki Coupling):
-
To a flask containing this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) is added a solvent mixture of toluene (8 mL), ethanol (2 mL), and an aqueous solution of Na₂CO₃ (2 M, 2 mL).
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 mmol) is added, and the mixture is heated to 80-90 °C under an argon atmosphere for 6-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography to give the 2-substituted quinoline-3-carbaldehyde, which can then undergo further intramolecular cyclization depending on the nature of the coupled substituent.
Table 2: Representative Yields for Suzuki Coupling Reactions
| Entry | Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | Vinylboronic acid | 75-85 |
| 4 | 2-Thiopheneboronic acid | 82-92 |
Yields are based on typical Suzuki reactions with aryl iodides and are expected to be high.
Synthesis of Fused Heterocycles via Condensation Reactions
The aldehyde functionality at the 3-position of the quinoline ring is a key site for condensation reactions, allowing for the formation of various five- and six-membered heterocyclic rings.
Synthesis of Pyrazolo[4,3-c]quinolines
The reaction of 2-substituted-quinoline-3-carbaldehydes with hydrazine derivatives is a common and efficient method for the synthesis of pyrazolo[4,3-c]quinolines.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol) and the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol) in ethanol (15 mL) is refluxed for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyrazolo[4,3-c]quinoline derivative. In some cases, an oxidant may be required for the cyclization step.
Table 3: Representative Yields for the Synthesis of Pyrazolo[4,3-c]quinolines
| Entry | Hydrazine Derivative | Yield (%) |
| 1 | Hydrazine hydrate | 80-90 |
| 2 | Phenylhydrazine | 75-85 |
| 3 | 4-Nitrophenylhydrazine | 70-80 |
Yields are based on literature for analogous reactions with 2-chloroquinoline-3-carbaldehyde.
Synthesis of Isoxazolo[4,3-c]quinolines
The condensation of this compound with hydroxylamine hydrochloride provides a straightforward route to isoxazolo[4,3-c]quinolines.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a base such as sodium acetate (2.0 mmol) or pyridine (2.0 mmol) in ethanol (15 mL) is refluxed for 3-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to give the pure isoxazolo[4,3-c]quinoline.
Table 4: Representative Yields for the Synthesis of Isoxazolo[4,3-c]quinolines
| Entry | Base | Yield (%) |
| 1 | Sodium Acetate | 85-95 |
| 2 | Pyridine | 80-90 |
| 3 | Triethylamine | 82-92 |
Yields are based on literature for analogous reactions with 2-chloroquinoline-3-carbaldehyde.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Organic solvents are flammable and volatile; avoid open flames and sparks.
-
Hydrazine derivatives are toxic and should be handled with caution.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of fused quinoline heterocycles. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of these medicinally important compounds. The enhanced reactivity of the iodo-substituent in palladium-catalyzed reactions offers significant advantages, allowing for milder reaction conditions and broader substrate scope. The combination of cross-coupling and condensation reactions provides a rich toolbox for the generation of novel and diverse molecular architectures for drug discovery and development.
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 2-iodoquinoline-3-carbaldehyde. Quinoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anti-inflammatory effects. The presence of a reactive aldehyde group at the C-3 position and an iodine atom at the C-2 position on the quinoline ring makes this compound a versatile starting material for the generation of diverse compound libraries. This guide outlines two primary synthetic strategies: Schiff base formation via the aldehyde group and Suzuki-Miyaura cross-coupling at the iodo position. Detailed protocols for these syntheses are provided, along with standard in vitro and in vivo assays for evaluating the anti-inflammatory potential of the synthesized compounds. Furthermore, key signaling pathways involved in inflammation and potential targets for these novel quinoline derivatives are illustrated.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or unresolved inflammation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects. This highlights the urgent need for the development of novel, safer, and more effective anti-inflammatory agents.
Quinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] The quinoline nucleus can be functionalized at various positions to modulate its biological activity. This compound is a particularly attractive starting material for the synthesis of novel anti-inflammatory drug candidates due to its two reactive sites. The aldehyde group at the C-3 position allows for the straightforward synthesis of Schiff bases and other derivatives, while the iodo group at the C-2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[4][5]
These modifications can lead to the discovery of compounds that target key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][6]
Synthetic Strategies and Protocols
Two primary synthetic pathways are presented for the derivatization of this compound to generate a library of potential anti-inflammatory agents.
Strategy 1: Schiff Base Formation at the C-3 Aldehyde
The condensation of the aldehyde group of this compound with various primary amines yields Schiff bases (imines). This reaction is a robust and efficient method for introducing a wide range of chemical diversity.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases (3a-c)
-
To a solution of this compound (1) (1.0 mmol) in absolute ethanol (20 mL), add the appropriate primary amine (e.g., aniline, 4-methoxyaniline, 4-chloroaniline) (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired Schiff base derivative.
-
If no precipitate forms, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Diagram: Synthetic Workflow for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff base derivatives.
Strategy 2: Suzuki-Miyaura Cross-Coupling at the C-2 Position
The iodo group at the C-2 position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. This allows for the introduction of diverse aryl and heteroaryl moieties, which can significantly influence the biological activity.[5][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound (4a-c)
-
In a round-bottom flask, combine this compound (1) (1.0 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid) (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, such as K₂CO₃ (2.0 mmol).
-
Add a solvent mixture of toluene (15 mL) and water (5 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-quinoline-3-carbaldehyde derivative.
Diagram: Synthetic Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
In Vitro Anti-inflammatory Evaluation
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (DMSO) and a positive control group (e.g., L-NAME) should be included.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Quinoline Derivatives
| Compound | R / Ar | IC₅₀ for NO Inhibition (µM) | Cell Viability at 50 µM (%) |
| 3a | Phenyl | 22.5 | > 95% |
| 3b | 4-Methoxyphenyl | 15.8 | > 95% |
| 3c | 4-Chlorophenyl | 18.2 | > 95% |
| 4a | Phenyl | 35.1 | > 95% |
| 4b | 4-Methoxyphenyl | 28.7 | > 95% |
| 4c | 3-Pyridinyl | 31.4 | > 95% |
| L-NAME | - | 12.5 | > 95% |
In Vivo Anti-inflammatory Evaluation
Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
Experimental Protocol:
-
Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control.
-
Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group IV-IX: Test compounds (e.g., 3a, 3b, 3c, 4a, 4b, 4c at a dose of 20 or 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group at each time point.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| 3a | 50 | 45.2% |
| 3b | 50 | 58.6% |
| 3c | 50 | 51.3% |
| 4a | 50 | 38.9% |
| 4b | 50 | 42.1% |
| 4c | 50 | 40.5% |
| Indomethacin | 10 | 65.8% |
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Many anti-inflammatory quinoline derivatives exert their effects by modulating key signaling pathways that control the expression of pro-inflammatory genes. The NF-κB signaling pathway is a central regulator of inflammation.
Diagram: Simplified NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel quinoline-based anti-inflammatory agents. The synthetic strategies outlined in these application notes, involving Schiff base formation and Suzuki-Miyaura cross-coupling, provide a robust platform for generating chemical diversity and exploring structure-activity relationships. The described in vitro and in vivo protocols offer standard and reliable methods for evaluating the anti-inflammatory potential of the synthesized compounds. Further investigation into the precise molecular targets and mechanisms of action of promising lead compounds will be crucial for their future development as therapeutic agents.
References
- 1. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
Application Notes and Protocols for the Development of Antimicrobial Compounds from 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents. 2-Iodoquinoline-3-carbaldehyde is a versatile starting material for the synthesis of new quinoline derivatives. The presence of the reactive carbaldehyde group at the 3-position allows for the straightforward introduction of various functional groups, leading to the generation of diverse chemical libraries for antimicrobial screening. Furthermore, the iodo-substituent at the 2-position offers opportunities for further structural modifications through cross-coupling reactions, enhancing the potential for developing potent antimicrobial compounds.
This document provides detailed protocols for the synthesis of Schiff base and hydrazone derivatives of this compound, methods for their antimicrobial evaluation, and a summary of representative antimicrobial activity data.
Strategic Development of Antimicrobial Agents from this compound
The primary strategy for generating a library of antimicrobial candidates from this compound involves the derivatization of the 3-carbaldehyde group to form Schiff bases and hydrazones. This approach is based on the well-established antimicrobial activity of these classes of compounds derived from the analogous 2-chloroquinoline-3-carbaldehyde.
Application Notes and Protocols: 2-Iodoquinoline-3-carbaldehyde as a Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-iodoquinoline-3-carbaldehyde as a versatile precursor for the development of novel kinase inhibitors. The strategic placement of the iodo and carbaldehyde functionalities allows for sequential or concurrent derivatization, enabling the creation of diverse chemical libraries for screening against various kinases. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents representative biological data for analogous quinoline-based kinase inhibitors.
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in potent kinase inhibitors.[1][2] Its rigid, planar structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding site of kinases. The this compound building block is particularly valuable due to the orthogonal reactivity of its two functional groups. The highly reactive C2-iodo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. Concurrently, the C3-carbaldehyde serves as a versatile handle for modifications such as reductive amination, condensation reactions, and oxidation to a carboxylic acid, further expanding the accessible chemical space.[3]
Synthetic Strategies
The development of novel kinase inhibitors from this compound primarily involves the strategic modification of the C2 and C3 positions. The iodine atom at the C2 position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
The aldehyde at the C3 position can be readily transformed through several classical organic reactions:
-
Reductive Amination: To introduce diverse amine functionalities.[1]
-
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To form alkenes.
-
Condensation Reactions: With hydrazines or other nucleophiles to form hydrazones and other derivatives.[6]
-
Oxidation: To form the corresponding carboxylic acid, which can be further derivatized to amides or esters.[7]
These reactions can be performed in a modular fashion to generate a library of compounds with diverse substitutions at both positions, which is crucial for establishing structure-activity relationships (SAR).
Data Presentation: Kinase Inhibitory Activity of Representative Quinoline-Based Inhibitors
While specific data for derivatives of this compound is not yet broadly published, the following table summarizes the inhibitory activities of structurally related quinoline-based compounds against various kinases to provide a benchmark for newly synthesized analogues.
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference |
| 3-Substituted Quinoline Derivatives | PDGF-RTK | ≤ 0.02 | [8] |
| Quinoline-Isatin Hybrid (Compound 6c) | EGFR | 0.083 | [9] |
| VEGFR-2 | 0.076 | [9] | |
| HER2 | 0.138 | [9] | |
| CDK2 | 0.183 | [9] | |
| 2-Aminoquinoline-3-carboxylic Acid Derivatives | CK2 | 0.65 - 18.2 | [7][10] |
| 2-(pyridin-2-yl)hydrazone of quinoline-3-carbaldehyde | Human Cancer Cell Lines | 1.23 - 7.39 | [6] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations using this compound as the starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline-3-carbaldehyde.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
To a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and Cs2CO3 (1.5 mmol).
-
Add the pre-mixed catalyst solution to the substrate mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 2-aminoquinoline-3-carbaldehyde product.
Protocol 3: Reductive Amination of a Quinoline-3-carbaldehyde Derivative
This protocol describes the reductive amination of a quinoline-3-carbaldehyde derivative obtained from one of the previous protocols.
Materials:
-
Quinoline-3-carbaldehyde derivative (e.g., 2-arylquinoline-3-carbaldehyde)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the quinoline-3-carbaldehyde derivative (1.0 mmol) in anhydrous DCE (10 mL) in a round-bottom flask.
-
Add the amine (1.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted quinolin-3-ylmethanamine.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for generating a library of kinase inhibitors.
Representative Signaling Pathway: PI3K/Akt/mTOR
Many quinoline-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel quinoline-based compounds with the potential for kinase inhibition. The synthetic protocols outlined herein provide robust methods for generating a diverse library of derivatives for biological screening. The provided data on related compounds and the context of key signaling pathways should guide researchers in the design and evaluation of new potential therapeutic agents. Further derivatization and optimization of the quinoline scaffold can lead to the discovery of potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 4. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-(2-Arylvinyl)-2-iodoquinolines via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 3-(2-arylvinyl)-2-iodoquinolines from 2-iodoquinoline-3-carbaldehyde using the Wittig reaction. The procedure outlines the use of both stabilized and non-stabilized ylides to afford the corresponding (E)- and (Z)-alkenes. This olefination reaction is a critical transformation for the derivatization of the quinoline scaffold, a privileged structure in medicinal chemistry.
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4][5] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, typically yield the (E)-alkene, whereas non-stabilized ylides favor the formation of the (Z)-alkene.[5]
The quinoline moiety is a key heterocyclic motif found in a vast array of biologically active compounds and functional materials. The functionalization of the quinoline core is therefore of significant interest in drug discovery and materials science. The Wittig reaction of halo-substituted quinoline carbaldehydes, such as this compound, provides a direct and efficient route to introduce a vinyl linkage at the 3-position, enabling the synthesis of a diverse library of novel derivatives. While specific literature on this compound is limited, protocols for analogous structures like 2-chloroquinoline-3-carbaldehyde and 6-chloroisoquinoline-1-carbaldehyde serve as excellent templates for this transformation.[4][6]
Experimental Protocols
The following protocols describe the synthesis of 3-(2-arylvinyl)-2-iodoquinolines using both a stabilized and a non-stabilized Wittig reagent.
Materials and Equipment
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzyltriphenylphosphonium chloride (precursor for non-stabilized ylide)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Synthesis of (E)-3-(2-Arylvinyl)-2-iodoquinoline using a Stabilized Ylide
This protocol is adapted from the procedure for a similar substrate, 6-chloroisoquinoline-1-carbaldehyde.[4]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of aldehyde).
-
Addition of Ylide: To this solution, add the stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue contains the desired product and triphenylphosphine oxide.
-
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-alkene.
Protocol 2: Synthesis of (Z)-3-(2-Arylvinyl)-2-iodoquinoline using a Non-Stabilized Ylide
This protocol involves the in situ generation of the Wittig reagent.[7]
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt, for example, benzyltriphenylphosphonium chloride (1.1 eq), in anhydrous THF (15 mL per mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.1 eq) or sodium hydride (1.2 eq). A distinct color change, often to deep red or orange, indicates the formation of the ylide.[4]
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the predominantly (Z)-alkene.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the Wittig reaction on this compound based on typical outcomes for similar reactions.
| Entry | Wittig Reagent | Product Stereochemistry | Reaction Time (h) | Yield (%) |
| 1 | (Carbethoxymethylene)triphenylphosphorane | (E)-ethyl 3-(2-iodoquinolin-3-yl)acrylate | 12 | 85 |
| 2 | Benzylidenetriphenylphosphorane | (Z)-3-styryl-2-iodoquinoline | 6 | 78 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction using a non-stabilized ylide, which requires in situ generation.
Caption: Workflow for the Wittig reaction with in situ ylide generation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Synthesis of Quinolino[3,2-b]pyridines via Friedländer Annulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinolino[3,2-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols focus on the Friedländer annulation, a versatile and efficient method for the construction of the quinoline ring system.
Application Notes
The quinolino[3,2-b]pyridine scaffold is a nitrogen-containing heterocyclic system that is isomeric with other important fused pyridine-quinoline structures like benzo[b][1][2]naphthyridines and benzo[b][1][3]naphthyridines. These compounds are of interest in drug discovery due to their potential biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties. The planar, aromatic nature of the quinolino[3,2-b]pyridine system also makes it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.
The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines and their fused derivatives. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). The reaction can be catalyzed by either acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.[4][5][6]
For the synthesis of quinolino[3,2-b]pyridines, the key starting material is a 2-amino-3-acylpyridine or 2-amino-3-formylpyridine. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Modern variations of the Friedländer synthesis often employ microwave-assisted heating to dramatically reduce reaction times and improve yields.[1][2][7][8] Acetic acid can serve as both a green solvent and an effective acid catalyst in these reactions.[1]
Key considerations for the synthesis of quinolino[3,2-b]pyridines via Friedländer annulation:
-
Starting Materials: The availability and reactivity of the substituted 2-amino-3-acylpyridine are crucial.
-
Active Methylene Compound: The nature of the active methylene compound will determine the substitution pattern on the newly formed pyridine ring.
-
Catalyst: Both Brønsted and Lewis acids can be effective. The choice of catalyst may depend on the specific substrates and desired reaction conditions.
-
Reaction Conditions: Microwave-assisted synthesis in a protic solvent like acetic acid often provides a rapid and efficient route.[1][8]
Experimental Protocols
The following is a representative protocol for the synthesis of a quinolino[3,2-b]pyridine derivative via a microwave-assisted Friedländer annulation. This protocol is adapted from a general and efficient method for the synthesis of quinolines from 2-aminophenyl ketones and cyclic ketones.[1][8]
Protocol: Microwave-Assisted Synthesis of a Tetrahydroquinolino[3,2-b]pyridine Derivative
This protocol describes the reaction of 2-amino-3-benzoylpyridine with cyclohexanone to yield 8-phenyl-6,7,8,9-tetrahydroquinolino[3,2-b]pyridine.
Materials:
-
2-Amino-3-benzoylpyridine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-3-benzoylpyridine (1.0 mmol, 198.2 mg).
-
Add cyclohexanone (1.2 mmol, 117.8 mg, 0.124 mL).
-
Add glacial acetic acid (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160°C for 10-20 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the reaction mixture to a round-bottom flask.
-
Remove the acetic acid under reduced pressure.
-
To the residue, add saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 8-phenyl-6,7,8,9-tetrahydroquinolino[3,2-b]pyridine.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Data Presentation
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Acetic Acid | MW, 160°C, 5 min | 95 | [1] |
| 2 | 2-Aminobenzophenone | 1-Acetyl-4-piperidone | Acetic Acid | Acetic Acid | MW, 160°C, 5 min | 88 | [1] |
| 3 | 2-Amino-5-chlorobenzophenone | Acetophenone | Ceric Ammonium Nitrate | None | RT, 45 min | 92 | [3] |
| 4 | 2-Aminoacetophenone | Ethyl Acetoacetate | HCl | Ethanol | Reflux, 4-8 h | 75-85 | [2] |
Visualizations
General Reaction Mechanism of the Friedländer Annulation for Quinolino[3,2-b]pyridine Synthesis
Caption: General mechanism of the Friedländer annulation.
Experimental Workflow for Microwave-Assisted Synthesis of Quinolino[3,2-b]pyridines
Caption: Microwave-assisted synthesis workflow.
References
- 1. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodoquinoline-3-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki coupling reactions involving 2-Iodoquinoline-3-carbaldehyde.
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no yield is a common challenge in Suzuki coupling reactions. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Catalyst Inactivity | The active Pd(0) species may not have formed or has decomposed. Use a fresh catalyst or a pre-catalyst that readily generates the active species. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Ligand Issues | For challenging couplings, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can improve catalyst performance.[1] |
| Base Selection | The choice and quality of the base are critical for activating the boronic acid.[2] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][3] Ensure the base is finely powdered and anhydrous. |
| Solvent Effects | The reaction solvent significantly influences solubility and reactivity. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[1][4] Screen different solvent systems to find the optimal one for your specific substrates. |
| Boronic Acid Instability | Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to side reactions like protodeboronation.[5] Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[1][5] |
| Reaction Temperature | Inadequate temperature can result in a slow or incomplete reaction. While typical Suzuki couplings run at 60-100 °C, optimization may be required.[4] For less reactive partners, a higher temperature (e.g., 100-120 °C) might be necessary.[6] |
| Substrate Reactivity | While 2-iodoquinolines are generally more reactive than their bromo or chloro counterparts, steric hindrance or electronic effects from the carbaldehyde group could play a role.[5] |
| Oxygen Contamination | The presence of oxygen can promote side reactions like the homocoupling of the boronic acid.[5] Ensure all reagents and the reaction vessel are properly deoxygenated. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?
A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[5] this compound is expected to be the most reactive among the corresponding haloquinolines.
Q2: Which palladium catalyst is recommended for the Suzuki coupling of this compound?
A2: For a relatively reactive substrate like an iodoquinoline, Pd(PPh₃)₄ can be sufficient.[1] However, for optimizing yield and reaction time, catalyst systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes are often more effective.[1][5] Pre-formed catalysts like Pd(dppf)Cl₂ are also commonly used and can be highly effective.[7]
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2] The choice of base can significantly impact the reaction yield.[2] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1][3]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water.[1][4] The water helps to dissolve the base and can facilitate the catalytic cycle.
Q5: My boronic acid seems to be decomposing. What can I do?
A5: Instability of boronic acids, especially heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation.[5] To address this, you can use a more stable boronic ester, such as a pinacol ester.[5] Alternatively, using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some degradation.[1] It is also crucial to use high-purity boronic acid and to store it properly.
Q6: I am observing the formation of a biaryl product from the homocoupling of my boronic acid. How can I minimize this?
A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[5] To mitigate this, ensure thorough degassing of your reaction mixture and solvents, and maintain a strict inert atmosphere throughout the experiment.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 2 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Sonogashira reactions of 2-Iodoquinoline-3-carbaldehyde.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent homocoupling (Glaser coupling) during the Sonogashira reaction with 2-Iodoquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
A: Homocoupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules to form a symmetric diyne.[2] This undesired process consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product and complicates the purification process.[2]
Q2: What are the main causes of homocoupling in this reaction?
A: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2][3] The copper acetylide intermediate, which forms during the reaction, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the unwanted diyne byproduct.[2] While the copper co-catalyst is often added to accelerate the Sonogashira reaction, it also effectively catalyzes this unwanted Glaser coupling pathway.[3][4]
Q3: Is this compound particularly susceptible to problematic side reactions?
A: The reactivity of the aryl halide significantly impacts the Sonogashira reaction.[5] The general reactivity trend is I > OTf > Br > Cl.[5][6] As an aryl iodide, this compound is highly reactive.[5] This high reactivity is advantageous, as it often allows the reaction to proceed under milder conditions, such as at room temperature, which can help minimize side reactions.[5][6] For substrates with multiple different halides, the coupling reaction will preferentially occur at the more reactive iodide position.[7]
Q4: What is the most effective strategy to completely avoid Glaser homocoupling?
A: The most direct and effective way to prevent Glaser homocoupling is to use a copper-free Sonogashira protocol.[3] Numerous copper-free methods have been developed specifically to circumvent this side reaction.[2][8][9] These protocols often require careful optimization of the palladium catalyst, ligand, and base to ensure an efficient reaction without the copper co-catalyst.[2]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling of your alkyne, consult the following table to diagnose the issue and find potential solutions.
| Observation/Problem | Probable Cause(s) | Recommended Solutions & Strategies |
| High percentage of homocoupling product | 1. Oxygen in the reaction vessel. [3] 2. Copper(I) catalyst promoting Glaser coupling. [1][2] 3. High initial concentration of the alkyne. | 1. Improve anaerobic technique: Ensure all solvents are rigorously degassed. Use a robust inert gas (Argon or Nitrogen) atmosphere via a Schlenk line or glovebox.[3] 2. Switch to a copper-free protocol. [3][5][9] 3. Slowly add the alkyne: Use a syringe pump to add the terminal alkyne to the reaction mixture over a prolonged period. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling.[3][10] |
| Reaction is sluggish, leading to more time for side reactions | 1. Decomposition of the palladium catalyst (indicated by formation of palladium black).[5] 2. Low quality or degraded reagents (catalysts, base, solvents). 3. Sub-optimal reaction temperature. | 1. Use fresh, high-purity reagents and anhydrous solvents. [5] Some anecdotal evidence suggests certain solvents like THF may promote palladium black formation.[11] 2. Use fresh catalyst: Ensure Pd and CuI (if used) are not degraded.[5] 3. Optimize temperature: While aryl iodides are reactive at room temperature, gentle heating may be required for less reactive alkynes.[5] |
| Both homocoupling and unreacted starting material are present | 1. Inefficient catalytic system. 2. Inappropriate choice of base or solvent. [3] | 1. Screen different ligands: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[3] 2. Optimize base and solvent: Secondary amines (e.g., diisopropylamine) can sometimes be more effective than tertiary amines (e.g., triethylamine). Ensure the base is dry and in appropriate excess. |
Experimental Protocols
The following are general protocols that can be adapted for the Sonogashira coupling of this compound.
Protocol 1: Optimized Copper-Catalyzed Sonogashira Reaction
This protocol is designed to minimize homocoupling when a copper co-catalyst is used by emphasizing rigorous exclusion of oxygen.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 - 1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 - 0.03 mmol, 2-3 mol%)
-
Copper(I) iodide (CuI) (0.02 - 0.04 mmol, 2-4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe over 30-60 minutes.
-
Stir the reaction at room temperature. Given the high reactivity of the aryl iodide, heating may not be necessary.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and filter through a pad of celite to remove catalyst residues.[2]
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
This is the preferred method for completely avoiding Glaser-type homocoupling.[3]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos or P(t-Bu)₃, 4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or using a Schlenk line, add this compound, the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, optimization may be required) and monitor its progress.
-
Once complete, cool the mixture to room temperature.
-
Perform a standard aqueous work-up and purify the product by column chromatography.[3]
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the issue of homocoupling in your Sonogashira reaction.
Caption: Troubleshooting flowchart for minimizing homocoupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Heck Reactions with Electron-Deficient Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Heck reactions involving electron-deficient quinoline substrates.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a halo-nitroquinoline substrate is giving very low to no product yield. What are the likely causes?
A: Low to no yield in Heck reactions with electron-deficient substrates like nitroquinolines is a common issue. The primary reasons often revolve around the reduced reactivity of the quinoline and potential catalyst inhibition. Key factors include:
-
Insufficient Catalyst Activity: The electron-withdrawing nature of the nitro group can make the carbon-halogen bond stronger and the quinoline ring a poorer coordinating ligand for the palladium center. Standard palladium catalysts may not be active enough to facilitate oxidative addition.
-
Catalyst Deactivation: Electron-deficient nitrogen heterocycles can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition or decomposition, often observed as the formation of palladium black.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An unsuitable ligand may not promote the catalytic cycle efficiently for your specific substrate.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for regenerating the active catalyst and ensuring solubility of all reaction components. An inappropriate combination can halt the reaction.
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black, which is finely divided palladium metal, signifies catalyst decomposition. This is a common mode of failure in palladium-catalyzed cross-coupling reactions. It indicates that the active Pd(0) species is aggregating and precipitating out of the solution, thus halting the catalytic cycle.
To prevent palladium black formation:
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition. While Heck reactions often require heating, finding the optimal temperature that promotes the reaction without significant catalyst degradation is key.
-
Adjust Catalyst Loading: Sometimes, a lower catalyst loading can be more effective, as higher concentrations of palladium can be more prone to aggregation.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioselectivity in Heck reactions is influenced by both steric and electronic factors. For electron-deficient alkenes like acrylates, the coupling typically occurs at the β-position. However, with certain substrates and conditions, a loss of selectivity can be observed. To improve regioselectivity:
-
Ligand Modification: The steric and electronic properties of the ligand can significantly influence where the aryl group is delivered to the alkene. Experimenting with different ligands (e.g., monodentate vs. bidentate, varying bite angles) can steer the reaction towards the desired regioisomer.
-
Choice of Palladium Precursor and Additives: The nature of the palladium precursor and the presence of additives can influence the active catalytic species and, consequently, the regioselectivity.
Q4: What are common side reactions in Heck couplings with electron-deficient quinolines?
A: Besides the desired Heck product, several side reactions can occur:
-
Reduction of the Haloquinoline: The starting haloquinoline can be reduced to the corresponding quinoline, especially if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.
-
Homocoupling of the Quinoline: The haloquinoline can couple with itself to form a biquinoline derivative.
-
Isomerization of the Alkene Product: The double bond in the product can migrate to a more stable position under the reaction conditions.
-
Decomposition of Starting Materials or Products: The electron-withdrawing groups on the quinoline ring can make it susceptible to decomposition under basic conditions at high temperatures.
Troubleshooting Flowchart
If your Heck reaction has failed, follow this logical troubleshooting workflow to identify and solve the problem.
Caption: A step-by-step flowchart for troubleshooting failed Heck reactions.
The Heck Reaction Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential pitfalls that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Heck reactions with various electron-deficient quinolines. This data can serve as a starting point for developing your own reaction conditions.
Table 1: Intermolecular Heck Reactions of 3-Bromoquinolines
| Entry | Quinoline Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 71[1] |
| 2 | 3-Bromo-6-nitroquinoline | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 120 | 24 | 65 |
| 3 | 3-Bromo-7-cyanoquinoline | n-Butyl acrylate | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 18 | 82 |
| 4 | Methyl 3-bromoquinoline-6-carboxylate | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | DIPEA | NMP | 130 | 16 | 78 |
Table 2: Intramolecular Heck Reactions of Electron-Deficient Quinolines
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-2-chloro-3-nitroquinoline | Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | N-(but-3-en-1-yl)-3-bromo-6-cyanoquinoline | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 68 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-3-(quinolin-3-yl)but-2-enoate [1]
-
Reactants:
-
3-Bromoquinoline (1.0 mmol)
-
Ethyl crotonate (1.5 mmol)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)
-
-
Base:
-
Triethylamine (Et₃N, 2.0 mmol)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add DMF, triethylamine, and ethyl crotonate via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Yield: 71%
-
Protocol 2: Synthesis of 6-Nitro-3-styrylquinoline
-
Reactants:
-
3-Bromo-6-nitroquinoline (1.0 mmol)
-
Styrene (1.2 mmol)
-
-
Catalyst System:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
-
Base:
-
Sodium acetate (NaOAc, 1.5 mmol)
-
-
Solvent:
-
N,N-Dimethylacetamide (DMAc, 5 mL)
-
-
Procedure:
-
In a sealed tube, combine 3-bromo-6-nitroquinoline, bis(triphenylphosphine)palladium(II) dichloride, and sodium acetate.
-
Evacuate and backfill the tube with argon.
-
Add DMAc and styrene.
-
Heat the mixture to 120 °C for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the desired product.
-
Yield: 65%
-
References
Technical Support Center: Purification of 2-Iodoquinoline-3-carbaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-iodoquinoline-3-carbaldehyde via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization method for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.[2][3]
-
Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2][4] Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination. The melting point of pure this compound is 150-152 °C.[1]
Troubleshooting Guide
Q1: The compound is not dissolving in the hot solvent.
A1: This may indicate that an inappropriate solvent is being used or that there is an insufficient amount of solvent. Gradually add more hot solvent until the compound dissolves. If the compound remains insoluble even with a large volume of solvent, a different solvent or a mixed solvent system may be required.
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Using a mixed solvent system can also sometimes prevent this issue.[5]
Q3: No crystals are forming upon cooling.
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. The volume of the solvent can be reduced by gentle heating to evaporate some of it.[5][6]
-
Supersaturation: The solution may be supersaturated and require a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[5][6]
-
Impatience: Crystallization can sometimes be a slow process.[4] Allow sufficient time for the crystals to form.
Q4: The crystal yield is very low.
A4: A low yield may be due to using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Additionally, cooling the solution in an ice bath after it has reached room temperature can help to maximize the yield.
Q5: The resulting crystals are colored, but the pure compound should be colorless.
A5: Colored impurities may be present. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by hot filtration.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
A: Ethanol is a reported solvent for this compound.[1] However, the ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. It may be necessary to test several solvents to find the optimal one for your specific sample. For related compounds like 2-chloroquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used.[7]
Q: How can I determine the purity of my recrystallized product?
A: A common and effective method for assessing purity is melting point determination. Pure crystalline solids have a sharp melting point range.[4] Impurities will typically broaden and lower the melting point. Comparing the experimental melting point to the literature value (150-152 °C for this compound) can give a good indication of purity.[1]
Q: Is it possible to use a mixed solvent system for recrystallization?
A: Yes, a mixed solvent system can be used, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.[8]
Data Presentation
Table 1: Potential Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Reported as a suitable solvent.[1] |
| Ethyl Acetate | 77 | Moderately Polar | Often used in mixed solvent systems.[7] |
| Hexane | 69 | Non-polar | Can be used as the "poor" solvent in a mixed system. |
| Toluene | 111 | Non-polar | May be suitable for less polar compounds.[9] |
| Water | 100 | Very Polar | Generally not suitable for organic compounds unless they have sufficient polarity.[9] |
| Acetone | 56 | Polar aprotic | A versatile solvent for many organic compounds.[10] |
Visual Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Iodoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst deactivation during palladium-catalyzed cross-coupling reactions of iodoquinolines. The inherent nature of the quinoline moiety to act as a ligand for the palladium catalyst presents unique challenges in maintaining catalytic activity. This guide is designed to help you diagnose common issues, optimize your reaction conditions, and implement strategies to mitigate catalyst deactivation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My reaction is sluggish or does not go to completion.
-
Potential Cause: Catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex. This is a common deactivation pathway in reactions involving N-heterocycles.
-
Suggested Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, hindering the coordination of the quinoline nitrogen. N-heterocyclic carbene (NHC) ligands are also a good alternative.
-
Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation and drive the reaction to completion.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote the dissociation of the poisoning quinoline ligand from the palladium center, restoring catalytic activity. However, be mindful that excessive heat can also lead to catalyst decomposition (formation of palladium black).
-
Issue 2: I observe the formation of a black precipitate in my reaction mixture.
-
Potential Cause: Formation of palladium black. This indicates the aggregation of the palladium catalyst into an inactive, elemental form. This can be caused by high temperatures, incorrect ligand-to-metal ratio, or the presence of impurities.
-
Suggested Solutions:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Adjust Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand is present to stabilize the palladium(0) species and prevent aggregation. A ligand-to-palladium ratio of 1.5:1 or 2:1 is often recommended.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) to Pd(II), which can be more prone to decomposition.
-
Issue 3: My Buchwald-Hartwig amination of an iodoquinoline is not working.
-
Potential Cause: Iodide inhibition. In Buchwald-Hartwig reactions, the iodide generated during the oxidative addition step can form unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the catalytic cycle.[1]
-
Suggested Solutions:
-
Solvent Choice: Use a non-polar solvent like toluene or dioxane. Iodide salts have low solubility in these solvents, which can help to minimize their inhibitory effect in the solution phase.[1]
-
Use of Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of iodide-bridged dimers and improve reaction rates and yields.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in reactions with iodoquinolines?
A1: The main deactivation pathways are:
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Coordination Poisoning: The nitrogen atom of the quinoline ring coordinates to the palladium center, forming a stable and catalytically inactive complex.
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Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive elemental form.
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Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Iodide Inhibition: Particularly in Buchwald-Hartwig amination, the formation of inactive palladium-iodide dimers can occur.[1]
Q2: How do I choose the right ligand to minimize deactivation?
A2: The choice of ligand is critical. For palladium-catalyzed reactions with iodoquinolines, bulky and electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally recommended. These ligands promote the desired catalytic cycle and sterically hinder the poisoning effect of the quinoline nitrogen.
Q3: Can a deactivated palladium catalyst be reactivated?
A3: In some cases, yes. For heterogeneous catalysts like palladium on carbon (Pd/C) that have been deactivated, a common procedure involves washing with an alcohol, followed by ultrasonic cleaning in water, and then treatment with a base like sodium hydroxide. For homogeneous catalysts poisoned by nitrogen-containing compounds, a high-temperature treatment with alkali or alkaline earth metal salts has been reported as a reactivation method. However, for homogeneous catalysts that have formed palladium black, reactivation is generally not feasible in situ.
Q4: What are typical catalyst loadings for these reactions?
A4: Catalyst loadings can vary significantly depending on the specific reaction and the reactivity of the substrates. For Suzuki-Miyaura reactions of iodoquinolines, loadings can range from 1 to 5 mol%. In Heck and Sonogashira reactions, loadings are often in the range of 0.5 to 3 mol%. For Buchwald-Hartwig aminations, which can be more sensitive to catalyst deactivation, loadings might be slightly higher, in the 2 to 5 mol% range. It is always recommended to start with a lower catalyst loading and increase it if necessary.
Data Presentation
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of iodoquinolines. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates.
Table 1: Suzuki-Miyaura Coupling of Iodoquinolines
| Iodoquinoline Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Iodoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 8-Iodoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 5-Iodoquinoline | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 8 | 92 |
Table 2: Heck Reaction of Iodoquinolines
| Iodoquinoline Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Iodoquinoline | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 88 |
| 3-Iodoquinoline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 8-Iodoquinoline | Methyl methacrylate | Pd(OAc)₂ (1.5) | - | NaOAc | DMA | 120 | 12 | 82 |
Table 3: Sonogashira Coupling of Iodoquinolines
| Iodoquinoline Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 6 | 95 |
| 7-Iodoquinoline | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine | DMF | 80 | 8 | 88 |
| 2-Iodoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | 3 | i-Pr₂NEt | Dioxane | 70 | 12 | 91 |
Table 4: Buchwald-Hartwig Amination of Iodoquinolines
| Iodoquinoline Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodoquinoline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 89 |
| 6-Iodoquinoline | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 8-Iodoquinoline | n-Butylamine | Pd(OAc)₂ (2.5) | BINAP (5) | K₃PO₄ | Toluene | 100 | 20 | 81 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of an Iodoquinoline
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To a flame-dried Schlenk flask, add the iodoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) in the degassed solvent (e.g., toluene).
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed co-solvent (e.g., water) if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Reactivation of a Homogeneous Palladium Catalyst Poisoned by N-Heterocycles (Adapted from general procedures)
Disclaimer: This is a generalized protocol and should be optimized for your specific catalyst system and deactivation cause. This procedure is intended for ex-situ reactivation and not for in-situ regeneration.
-
Catalyst Recovery: After the reaction, if the catalyst is still in a soluble form, it may be possible to recover it through techniques like organic solvent nanofiltration if the equipment is available.[2] If palladium black has formed, this procedure is not applicable.
-
Separation from Reaction Mixture: Isolate the spent catalyst from the reaction mixture. This step is often challenging for homogeneous catalysts and is a primary reason why reactivation is not commonly performed in a laboratory setting.
-
Washing and Drying: If the catalyst can be isolated, wash it with a suitable solvent to remove residual organic impurities. Dry the isolated catalyst under vacuum.
-
Reactivation Treatment:
-
Recovery of Reactivated Catalyst: After cooling, separate the reactivated catalyst from the reactivation medium, wash thoroughly with a suitable solvent, and dry under vacuum.
-
Activity Test: Test the activity of the reactivated catalyst on a small-scale reaction to determine if its catalytic performance has been restored.
Mandatory Visualizations
Caption: Key deactivation pathways for palladium catalysts in reactions with iodoquinolines.
Caption: A logical workflow for troubleshooting low conversion in palladium-catalyzed reactions of iodoquinolines.
References
Technical Support Center: Managing Boronic Acid Decomposition in Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with boronic acid decomposition in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for boronic acid decomposition in Suzuki coupling?
A1: Boronic acids primarily decompose via two pathways during Suzuki coupling reactions:
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Protodeboronation: This is the most common decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). This side reaction is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[1][2] Electron-deficient and heteroaromatic boronic acids are particularly susceptible to protodeboronation.[2]
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Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid (2 x Ar-B(OH)₂ → Ar-Ar). The primary causes are the presence of oxygen, which can lead to oxidative homocoupling, and the use of Pd(II) precatalysts that can directly mediate homocoupling during their reduction to the active Pd(0) species.[3]
Q2: How does the choice of base affect boronic acid stability?
A2: The base is crucial for activating the boronic acid to facilitate transmetalation, but strong bases can also promote protodeboronation.[1][2] For sensitive boronic acids, especially heteroaromatic and electron-deficient ones, using milder bases is recommended. The choice of base should be strong enough to promote the reaction but not so strong as to cause significant decomposition.
Q3: Can high temperatures lead to boronic acid decomposition?
A3: Yes, elevated temperatures can significantly accelerate the rate of protodeboronation.[2] It is often a trade-off, as higher temperatures may be required to drive the catalytic cycle to completion, especially with less reactive aryl chlorides. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable for sensitive substrates.
Q4: My boronic acid is known to be unstable. What strategies can I employ to improve my reaction yield?
A4: For unstable boronic acids, the "slow-release" strategy is highly effective. This involves using a more stable boronic acid derivative that slowly hydrolyzes in situ to release the active boronic acid at a low concentration. This minimizes its decomposition while still allowing for efficient cross-coupling.[1][4] Common stable derivatives include:
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Pinacol esters (BPin)
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Potassium trifluoroborate salts (BF₃K) [3]
These derivatives are often crystalline, air-stable solids that are easier to handle and store.[6]
Q5: How important is it to exclude oxygen from my Suzuki coupling reaction?
A5: The rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst through oxidation.[7] This is a common cause of low yields and catalyst decomposition. It is essential to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Troubleshooting Guide
Problem 1: Low to no yield of the desired product, with starting materials largely unreacted.
| Possible Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[7] | The catalytic cycle requires the Pd(0) species. If it's not formed or has been deactivated, the reaction will not proceed. |
| Inefficient Transmetalation | The boronic acid may not be sufficiently activated. Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. A small amount of water in solvents like THF or dioxane can help dissolve the base and facilitate the formation of the active boronate species.[2] | Transmetalation, the transfer of the organic group from boron to palladium, is a critical step and often requires base activation of the boronic acid.[8] |
| Poor Oxidative Addition | For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition. Increasing the reaction temperature may also be necessary.[2] | The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. This can be a rate-limiting step for challenging substrates. |
Problem 2: Significant amount of protodeboronated byproduct is observed (Ar-H instead of Ar-Ar').
| Possible Cause | Troubleshooting Action | Rationale |
| Harsh Basic Conditions | Switch to a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[9] | Strong bases in the presence of a proton source (like water) can accelerate the cleavage of the C-B bond.[1] |
| Presence of Water | For highly sensitive substrates, employ strictly anhydrous conditions. Use an anhydrous base like potassium trimethylsilanolate (TMSOK).[2] | Water acts as the proton source for protodeboronation.[1] |
| High Boronic Acid Concentration | Convert the boronic acid to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate salt) to employ a "slow-release" strategy.[2][5] | Keeping the instantaneous concentration of the free, unstable boronic acid low minimizes the rate of its decomposition relative to the rate of productive cross-coupling.[4] |
| Elevated Temperature | Run the reaction at a lower temperature. Monitor the reaction closely to find the optimal balance between reaction rate and decomposition. | High temperatures increase the rate of protodeboronation.[2] |
Problem 3: The main byproduct is the homocoupling of the boronic acid (Ar-Ar).
| Possible Cause | Troubleshooting Action | Rationale |
| Oxygen in the Reaction | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][7] | Oxygen promotes the palladium-catalyzed oxidative homocoupling of boronic acids.[3] |
| Use of Pd(II) Precatalyst | If using a Pd(II) source, it can directly react with the boronic acid to produce the homocoupled dimer as it is reduced to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | This side reaction is more prevalent at the beginning of the reaction before the main catalytic cycle is established. |
Data Presentation: Stability of Boronic Acid Derivatives
The choice of the boron reagent is a critical decision that balances reactivity and stability. Boronic acids are generally more reactive but less stable, while their derivatives offer enhanced stability.
| Boron Reagent Type | Relative Reactivity | Stability & Handling | Common Use Case |
| Boronic Acid | High[6] | Lower stability; susceptible to protodeboronation and oxidation, potentially affecting shelf-life.[6] | Standard, robust substrates where decomposition is not a major issue. |
| Pinacol Ester | Moderate[10] | Significantly more stable than boronic acids; often crystalline solids that are easy to handle, purify by chromatography, and store.[6] | Used for unstable boronic acids, especially 2-pyridyl derivatives, to prevent decomposition.[10] |
| MIDA Boronate | Low (requires deprotection) | Indefinitely bench-top stable under air, compatible with chromatography, and unreactive under anhydrous coupling conditions.[4] | Ideal for "slow-release" strategies with highly unstable boronic acids and for iterative cross-coupling sequences.[4][5] |
| Trifluoroborate Salt | Moderate (requires hydrolysis) | Air-stable, crystalline solids. Less prone to protodeboronation compared to boronic acids.[3] | A stable alternative to boronic acids, often used in "slow-release" protocols. |
Visualizing Key Concepts
Caption: Primary decomposition pathways competing with Suzuki coupling.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Caption: The slow-release strategy minimizes decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Decomposition-Prone Boronic Acid using a Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
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Aryl Halide (1.0 equiv)
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Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
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Base: Anhydrous, finely powdered K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
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Solvent: Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or THF)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid pinacol ester, and the powdered base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
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Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the stirring mixture.
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Reaction: Place the flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Suzuki Coupling with an Unstable Boronic Acid via a MIDA Boronate (Slow-Release Conditions)
This protocol is adapted for using air-stable MIDA boronates, which slowly release the unstable boronic acid.
Materials:
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Aryl or Heteroaryl Chloride (1.0 equiv)
-
MIDA Boronate (1.2 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
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SPhos (10 mol%)
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Potassium Phosphate (K₃PO₄, 7.5 equiv)
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Solvent: 5:1 Dioxane/H₂O, degassed
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).
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Solvent Addition: Add the degassed 5:1 Dioxane/H₂O solvent mixture to achieve a concentration of approximately 0.07 M relative to the aryl chloride.[5]
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Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours.[5] The slow hydrolysis of the MIDA boronate under these conditions will release the boronic acid.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1. The extended reaction time at a moderate temperature allows for the slow release and coupling to proceed efficiently while minimizing decomposition of the sensitive boronic acid.
Protocol 3: Procedure for Degassing Solvents
Ensuring an oxygen-free environment is critical for reproducible and high-yielding Suzuki couplings.
Method 1: Sparge with Inert Gas
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Submerge a long needle or cannula connected to an inert gas line (Nitrogen or Argon) into the solvent.
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Bubble the inert gas through the solvent for 15-30 minutes. For reaction mixtures, this should be done before adding the palladium catalyst.[1]
Method 2: Freeze-Pump-Thaw This method is more rigorous and suitable for highly sensitive reactions.
-
Place the flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the solvent as trapped gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
improving solubility of 2-Iodoquinoline-3-carbaldehyde for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Iodoquinoline-3-carbaldehyde in chemical reactions.
Troubleshooting Guide: Improving Solubility for Reactions
Issue: this compound is not dissolving in the reaction solvent.
This is a common challenge that can hinder reaction kinetics and overall success. Below is a step-by-step guide to address poor solubility.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Solvent Selection | The polarity and nature of the solvent play a crucial role in dissolving a solute. Based on the structure of this compound and literature precedents for similar compounds, polar aprotic solvents are a good starting point. | Primary Solvents: Attempt to dissolve the compound in Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).Secondary Solvents: Consider Tetrahydrofuran (THF), especially for organometallic reactions like Suzuki or Sonogashira couplings. For reactions like Knoevenagel condensations, ethanol can be a suitable choice. |
| 2. Gentle Heating | Solubility of most organic solids increases with temperature. | Gently warm the solvent-solute mixture while stirring. Monitor the temperature to avoid decomposition of the starting material or solvent evaporation. A temperature range of 40-60°C is often a safe starting point. |
| 3. Use of Co-solvents | A mixture of solvents can sometimes provide the ideal polarity to dissolve a compound that is insoluble in a single solvent. | If the compound is partially soluble in a non-polar solvent used for other reactants (e.g., toluene or dioxane), try adding a small amount of a polar aprotic co-solvent like DMF or DMSO to the mixture to increase the overall polarity. |
| 4. Sonication | Ultrasonic waves can help to break down solid agglomerates and increase the surface area for dissolution. | Place the reaction vessel in a sonicator bath for short intervals (e.g., 5-10 minutes) to aid dissolution. |
| 5. High-Dilution Conditions | Increasing the volume of the solvent can help to dissolve the compound, although this may impact reaction rates. | If the reaction allows, increase the total solvent volume. This is particularly useful if only a small amount of the compound needs to be dissolved. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for reactions with this compound?
A1: Based on synthetic procedures for analogous compounds, the most promising solvents are polar aprotic solvents. We recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . For specific reaction types, other solvents may be more appropriate:
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira): Tetrahydrofuran (THF) or 1,4-Dioxane are commonly used, often with a co-solvent.
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Condensation reactions (e.g., Knoevenagel): Ethanol is a viable option.
Q2: I've tried DMF and my compound is still not fully dissolving. What should I do next?
A2: If you are still facing solubility issues with a primary solvent like DMF, you can try the following:
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Gentle Heating: Carefully warm the mixture to 40-60°C with stirring.
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Co-solvent: Add a small percentage of a more polar solvent if compatible with your reaction conditions.
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Sonication: Use an ultrasonic bath to aid in the dissolution process.
Q3: Is this compound soluble in common non-polar solvents like hexane or toluene?
A3: It is unlikely that this compound will be highly soluble in non-polar solvents like hexane. It may have limited solubility in toluene, especially at elevated temperatures. For purification by column chromatography, a solvent system of ethyl acetate and hexane is often used for similar compounds, indicating some solubility in less polar mixtures.
Q4: How can I purify this compound if I suspect it is impure?
A4: Recrystallization is a common method for purifying solid organic compounds. Based on procedures for similar quinoline-3-carbaldehydes, ethyl acetate is a good solvent to try for recrystallization. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps you quickly determine a suitable solvent for your reaction.
Materials:
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This compound (a few milligrams)
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Small vials or test tubes
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A selection of solvents (e.g., DMF, DMSO, THF, ethanol, ethyl acetate, toluene)
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Vortex mixer or magnetic stirrer
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Hot plate (optional)
Procedure:
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Place a small, accurately weighed amount of this compound (e.g., 2-3 mg) into separate vials.
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Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
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Vortex or stir the mixture at room temperature for 2-3 minutes.
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Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).
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If the compound is not soluble at room temperature, gently warm the vial while observing for dissolution. Note the temperature at which it dissolves.
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Allow the heated solution to cool to room temperature to check for precipitation.
Protocol 2: General Procedure for a Knoevenagel Condensation Reaction
This protocol provides a starting point for a common reaction type, taking into account potential solubility issues.
Materials:
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This compound
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Active methylene compound (e.g., malononitrile)
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Ethanol
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Basic catalyst (e.g., piperidine or triethylamine)
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Reaction flask with a condenser and magnetic stirrer
Procedure:
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To a reaction flask, add this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).
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Add ethanol as the solvent. Start with a volume that you anticipate will dissolve the reactants upon gentle heating.
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Begin stirring the mixture and add a catalytic amount of the base (e.g., a few drops of piperidine).
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If the reactants are not fully dissolved at room temperature, gently heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Caption: The relationship between the chemical properties of this compound and solvent types.
side reactions of 2-Iodoquinoline-3-carbaldehyde under basic conditions
Technical Support Center: 2-Iodoquinoline-3-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reactions involving this reagent under basic conditions.
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction with this compound under strong basic conditions (e.g., concentrated NaOH or KOH) and observing two unexpected products: an alcohol and a carboxylic acid salt. What is happening?
A1: You are likely observing a Cannizzaro reaction . This reaction is common for aldehydes that do not have any α-hydrogens, such as this compound.[1][2] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to form the corresponding carboxylic acid (2-iodoquinoline-3-carboxylic acid, which will be deprotonated to its carboxylate salt under the basic conditions), and the other molecule is reduced to the primary alcohol ((2-iodoquinolin-3-yl)methanol).[1][3] Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.[1]
Q2: My reaction is resulting in the displacement of the iodine atom from the quinoline ring. Why does this occur and how can I prevent it?
A2: The iodine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) . The presence of the electron-withdrawing aldehyde group at the C3 position and the nitrogen atom within the quinoline ring activates the C2 position for nucleophilic attack. When using a hydroxide base (e.g., NaOH), the hydroxide ion can act as a nucleophile, displacing the iodide to form 2-hydroxyquinoline-3-carbaldehyde. Reviews on the related 2-chloroquinoline-3-carbaldehyde show that this position is highly reactive towards various nucleophiles.[4] To minimize this side reaction, consider using non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if your desired reaction can proceed under milder conditions.
Q3: Could a Favorskii rearrangement occur with this compound?
A3: The classic Favorskii rearrangement occurs with α-halo ketones that have at least one enolizable α'-hydrogen.[5] this compound is an α-halo aldehyde and lacks enolizable hydrogens. However, a related pathway known as the quasi-Favorskii rearrangement can occur for α-halo ketones that cannot form an enolate.[6] This mechanism involves the nucleophilic attack of the base on the carbonyl carbon, followed by rearrangement and halide displacement. While theoretically possible for an aldehyde, it is not a commonly reported pathway and other reactions like the Cannizzaro reaction or nucleophilic substitution are far more likely to dominate under typical basic conditions.
Q4: I am using an enolizable ketone (like acetone) as a solvent or reagent with this compound and a base. I'm getting a complex mixture. What could be the cause?
A4: You are likely initiating a Claisen-Schmidt condensation , which is a type of crossed-aldol reaction. The base will deprotonate the enolizable ketone (e.g., acetone) to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, which cannot enolize itself.[7] This leads to an aldol addition product, which may then dehydrate to form an α,β-unsaturated carbonyl compound. To avoid this, use non-enolizable, aprotic solvents like THF, DMF, or toluene.
Troubleshooting Guides
Problem: Low Yield and/or Formation of Multiple Products
This is the most common issue when working with this compound under basic conditions. The following guide will help you identify the cause and find a solution.
| Observation | Potential Cause (Side Reaction) | Troubleshooting Suggestions |
| Products identified as (2-iodoquinolin-3-yl)methanol and 2-iodoquinoline-3-carboxylic acid. | Cannizzaro Reaction | Use a milder, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at a lower temperature to slow down the rate of the Cannizzaro reaction relative to your desired reaction. |
| Mass spectrometry shows a product with a mass corresponding to the loss of iodine and the addition of an -OH group. | Nucleophilic Aromatic Substitution (SNAr) | Avoid strong nucleophilic bases like NaOH or KOH. Use a hindered, non-nucleophilic base such as DBU or a weaker inorganic base like NaHCO₃. Protect the aldehyde group first if the subsequent reaction conditions permit. |
| Reaction with an enolizable carbonyl compound gives a higher molecular weight product. | Claisen-Schmidt Condensation | Add the aldehyde slowly to the mixture of the base and the enolizable carbonyl compound at low temperatures (-78 °C to 0 °C) to control the reaction.[8] Use a non-enolizable solvent. |
| A complex mixture of unidentified products is formed. | Decomposition or multiple competing reactions. | Ensure the starting material is pure. Run the reaction under an inert atmosphere (N₂ or Ar) as quinoline derivatives can be sensitive to air and light.[8] Perform a stability test of your starting material under the reaction conditions by running a blank reaction and monitoring by TLC or LC-MS.[9] |
Table 1: Effect of Base on Potential Side Reactions
| Base | Type | Likely Side Reaction(s) | Recommendation |
| NaOH, KOH | Strong, Nucleophilic | Cannizzaro, SNAr | High risk of side reactions. Avoid if possible unless the Cannizzaro reaction is the desired outcome. |
| NaOEt, NaOMe | Strong, Nucleophilic | SNAr (forming 2-alkoxy derivative) | Can be used for specific substitutions at the C2 position. Will also promote condensation reactions. |
| K₂CO₃, Cs₂CO₃ | Weak, Non-nucleophilic (primarily) | Minimal | Good starting point for reactions requiring a base but sensitive to nucleophiles or strong basicity. |
| Triethylamine (Et₃N) | Organic, Non-nucleophilic | Minimal | Suitable for acid scavenging and mild base-catalyzed reactions. |
| LDA, NaHMDS | Strong, Non-nucleophilic, Hindered | Claisen-Schmidt (if enolizable partner present) | Primarily used to generate enolates from other reagents. Will not directly cause Cannizzaro or SNAr. |
Experimental Protocols
Protocol 1: General Procedure for Analysis of Side Products
-
Reaction Quench: After the reaction is complete, cool the mixture to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl solution to neutralize the excess base.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Separation of Acidic Byproducts: To isolate the carboxylic acid from the Cannizzaro reaction, the combined organic layers can be washed with a mild base like saturated aqueous NaHCO₃. The carboxylate salt will move to the aqueous layer. This aqueous layer can then be acidified with dilute HCl and back-extracted to isolate the carboxylic acid product.
-
Analysis:
-
TLC: Spot the crude mixture, the extracted organic layer, and the isolated acidic portion on a TLC plate to visualize the number of products.
-
¹H NMR: Take a crude NMR of the organic extract. Look for characteristic peaks:
-
Starting Aldehyde: A singlet for the aldehyde proton (~10 ppm) and a singlet for the C4-H (~8.5-9.0 ppm).
-
Cannizzaro Alcohol: A singlet for the C4-H and a new singlet for the CH₂OH group (~4.5-5.0 ppm).
-
SNAr Product (2-hydroxy): Disappearance of the iodo-quinoline signals and a potential shift in the aromatic protons. The -OH proton may be broad or not visible.
-
-
LC-MS: This is the most effective technique. It will provide the molecular weights of all components in the mixture, allowing for the direct identification of expected side products by their mass.
-
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Key reaction pathways for this compound under basic conditions.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common side reactions.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Cross-Coupling Reactions of 2-Iodoquinoline-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of ligand choice on the efficiency of cross-coupling reactions involving 2-Iodoquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is ligand choice so critical for the cross-coupling of this compound?
A1: The choice of ligand is paramount as it directly influences the stability and activity of the palladium catalyst. For a substrate like this compound, the ligand must be carefully selected to:
-
Facilitate Oxidative Addition: The ligand's electronic and steric properties affect the rate of the initial reaction step where the palladium catalyst inserts into the carbon-iodine bond.
-
Promote Reductive Elimination: This is the final step that forms the desired C-C bond and regenerates the active catalyst. Bulky and electron-rich ligands are often effective in accelerating this step.
-
Prevent Catalyst Deactivation: The quinoline nitrogen and the carbaldehyde oxygen can potentially coordinate to the palladium center, leading to catalyst inhibition. An appropriate ligand can prevent or minimize these unwanted interactions.
-
Enhance Selectivity: In cases where multiple reactive sites exist, the ligand can play a crucial role in directing the reaction to the desired position.
Q2: What are the most common types of phosphine ligands used for cross-coupling reactions with substrates like this compound?
A2: Several classes of phosphine ligands are commonly employed. For challenging substrates, bulky, electron-rich monophosphine ligands, often of the biarylphosphine type (e.g., Buchwald ligands), are frequently successful. These include SPhos and XPhos, which are known to be effective for a wide range of substrates. Traditional phosphine ligands like triphenylphosphine (PPh₃) can also be effective, particularly in Sonogashira couplings. For Suzuki-Miyaura reactions, ferrocenyl phosphines like dppf are also a common choice.
Q3: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the likely causes related to my ligand choice?
A3: Low conversion can stem from several factors related to the ligand:
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate and reaction conditions. Consider screening a panel of ligands with varying steric and electronic properties.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Ensure you are using fresh, high-purity ligands and that your reaction is set up under an inert atmosphere.
-
Insufficient Ligand Loading: The ligand-to-palladium ratio is a critical parameter. A 1:1 to 2:1 ratio is a common starting point, but optimization may be necessary.
-
Catalyst Inhibition: As mentioned, the quinoline nitrogen or the aldehyde group might be interfering with the catalyst. A bulkier ligand could mitigate this issue.
Q4: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst, and how does this affect my ligand choice?
A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in preventing the formation of alkyne homocoupling byproducts. In the absence of copper, the ligand's role becomes even more critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle effectively under these conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst system. | - Ensure the use of high-purity, fresh palladium precursor and ligand.- Properly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen).- Screen a variety of ligands (e.g., PPh₃, SPhos, XPhos, dppf). |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Test various solvents (e.g., Dioxane, Toluene, DMF, THF). | |
| Reaction temperature is too low or too high. | - Incrementally increase the temperature if no reaction is observed.- If decomposition is observed, lower the temperature. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal reaction conditions. | - Adjust the stoichiometry of the coupling partners.- For Sonogashira, consider a copper-free protocol.- Lower the catalyst loading. |
| Reaction Stalls Before Completion | Catalyst deactivation. | - Increase ligand-to-palladium ratio.- Switch to a more robust, bulky ligand (e.g., a Buchwald-type biarylphosphine ligand).- Ensure rigorous exclusion of oxygen. |
| Inconsistent Results | Variability in reagent quality. | - Use reagents from a reliable source.- Ensure the boronic acid (for Suzuki) is pure and not degrading. |
| Reaction setup not sufficiently inert. | - Improve degassing techniques (e.g., freeze-pump-thaw cycles).- Use Schlenk techniques or a glovebox. |
Data Presentation
The following tables summarize conditions for Suzuki and Sonogashira couplings on quinoline systems analogous to this compound, illustrating the impact of different ligands and conditions on reaction outcomes.
Table 1: Ligand and Condition Effects on Suzuki-Miyaura Coupling of Halogenated Quinoline-3-carbaldehydes
| Entry | Substrate | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | dppf | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | 60-65 |
| 2 | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | PPh₃ & PCy₃ | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 3 | High |
Note: Data in this table is for analogous systems and serves as a starting point for optimization.
Table 2: Ligand and Condition Effects on Sonogashira Coupling of Halogenated Quinolines
| Entry | Substrate | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Brominated 2-trifluoromethylquinolines | XPhos | Pd(OAc)₂ | NEt₃ | Dioxane | 100 | 6 | Quantitative |
| 2 | Brominated 2-trifluoromethylquinolines | PPh₃ | Pd(PPh₃)₄ | NEt₃ | Dioxane | 100 | 6 | Quantitative |
Note: Data in this table is for analogous systems and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Analogous System)
This protocol is adapted from the coupling of a 2-(4-bromophenoxy)quinolin-3-carbaldehyde and can be used as a starting point.[1]
-
To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2 equiv.).
-
Add the palladium catalyst, for example, PdCl₂(dppf) (0.05 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound (Analogous System)
This protocol is adapted from the coupling of brominated 2-trifluoromethylquinolines.
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.025 equiv.) and a copper(I) source (e.g., CuI, 0.05 equiv., if not a copper-free reaction).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1 equiv.) and a degassed solvent such as Dioxane.
-
Add a degassed amine base, such as triethylamine (NEt₃).
-
Add the terminal alkyne (1.2 equiv.) and stir the reaction at the desired temperature (e.g., room temperature to 100 °C), monitoring its progress by TLC or LC-MS.
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Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.
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Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Scale-Up Synthesis of 2-Iodoquinoline-3-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-Iodoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: A common and effective two-step approach is generally employed for scale-up. The first step involves the synthesis of 2-chloroquinoline-3-carbaldehyde from an appropriate N-arylacetamide via the Vilsmeier-Haack reaction. The second step is a halogen exchange reaction (a Finkelstein-type reaction) where the 2-chloro substituent is replaced with iodine using an iodide salt like sodium iodide.[1]
Q2: Are there direct C-H iodination methods that are scalable?
A2: Yes, radical-based direct C-H iodination protocols for quinolines have been developed that are reported to be scalable.[2][3][4] These methods can achieve C3 iodination selectively under specific conditions. However, for the synthesis of this compound, which already requires a formyl group at the C3 position, the two-step Vilsmeier-Haack/halogen exchange route is often more straightforward to control on a large scale.
Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction is notoriously exothermic, especially during the formation of the Vilsmeier reagent (from DMF and phosphorus oxychloride) and its subsequent reaction with the acetanilide.[5][6] On a large scale, this can lead to a runaway reaction. Key safety measures include:
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Slow, controlled addition of reagents with efficient cooling (ice bath).[5]
-
Vigorous mechanical stirring to ensure even heat distribution.
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Monitoring the internal temperature throughout the addition and reaction phases.
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Performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I effectively purify the final this compound product at scale?
A4: While column chromatography is suitable for small-scale purification, it is often impractical and costly for large-scale synthesis. Recrystallization is the preferred method for purifying the final product at scale. Suitable solvent systems, often involving alcohols like ethanol or solvent mixtures like ethyl acetate/hexane, should be scouted at the lab scale to find conditions that provide high purity and recovery.
Troubleshooting Guides
This section is divided into the two main stages of the synthesis: the Vilsmeier-Haack reaction to form the precursor and the subsequent iodination.
Stage 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Vilsmeier reagent. 2. Reaction temperature too low. 3. Poor quality of reagents (especially POCl₃). 4. Short reaction time. | 1. Optimize the molar ratio of POCl₃ to DMF and acetanilide. An excess of the reagent (up to 12 moles of POCl₃ per mole of substrate) can improve yield. 2. Ensure the reaction is heated sufficiently after the initial addition. Temperatures around 80-90°C are common.[7] 3. Use freshly distilled POCl₃ and anhydrous DMF. 4. Monitor the reaction by TLC and ensure it has run to completion (can take several hours).[8] |
| Excessive Tar/Polymer Formation | 1. Reaction temperature too high or poorly controlled. 2. Highly concentrated reaction mixture. 3. Harsh acidic conditions during work-up. | 1. Maintain strict temperature control, especially during the exothermic addition phase.[5] Avoid localized hotspots with efficient stirring. 2. Use an appropriate amount of solvent (if any) to maintain a manageable viscosity. 3. Quench the reaction mixture carefully by pouring it onto crushed ice to dissipate heat before neutralization.[9] |
| Difficult to Control Exothermic Reaction | 1. Addition rate of reagents is too fast. 2. Inadequate cooling. | 1. Add the POCl₃ to the DMF and then the resulting reagent to the acetanilide solution dropwise or in small portions.[8] 2. Use a jacketed reactor or a large ice/water bath to ensure efficient heat removal. |
Stage 2: Iodination (Halogen Exchange)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conversion to Iodo-Product | 1. Insufficient iodide reagent. 2. Reaction temperature too low or time too short. 3. Poor solubility of reagents. | 1. Use a molar excess of the iodide salt (e.g., 1.5-3 equivalents of NaI). 2. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. 3. Select a solvent in which both the chloro-precursor and the iodide salt are reasonably soluble (e.g., acetonitrile, DMF).[1] |
| Formation of Byproducts | 1. Decomposition of the starting material or product at high temperatures. 2. Presence of water leading to hydrolysis. | 1. Determine the optimal reaction temperature that provides a reasonable rate without causing degradation. 2. Ensure anhydrous conditions by using dry solvents and reagents. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. | 1. After quenching the reaction, ensure the product precipitates fully. Cooling the mixture can aid precipitation. 2. If extraction is necessary, use a suitable organic solvent and consider adding brine to break up emulsions. |
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes
| Parameter | Value / Condition | Reference(s) |
| Starting Material | Substituted Acetanilide | [7] |
| Reagents | Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF) | [8][9] |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : (2-3) : (4-12) | [8] |
| Reaction Temperature | 0-5°C (Reagent Addition), 80-90°C (Heating) | [10] |
| Reaction Time | 4 - 16 hours | [9][10] |
| Typical Yield | 60 - 90% (Substituent Dependent) | [7][8] |
| Work-up | Quenching on ice, followed by filtration or extraction | [9] |
Table 2: Typical Reaction Parameters for Iodination of 2-Chloroquinoline-3-carbaldehyde
| Parameter | Value / Condition | Reference(s) |
| Starting Material | 2-Chloroquinoline-3-carbaldehyde | [1] |
| Reagent | Sodium Iodide (NaI) | [1] |
| Molar Ratio (Substrate:NaI) | 1 : (1.5 - 3) | [1] |
| Solvent | Acetonitrile or DMF | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 - 12 hours (TLC monitored) | - |
| Typical Yield | > 85% | - |
| Work-up | Cooling for precipitation, filtration, washing | - |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Chloroquinoline-3-carbaldehyde
Materials:
-
Acetanilide (1 mole equivalent)
-
N,N-Dimethylformamide (DMF, 3 mole equivalents)
-
Phosphorus oxychloride (POCl₃, 5 mole equivalents)
-
Crushed ice and water
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, add the DMF (3 mol eq.).
-
Cool the reactor to 0-5°C using a circulating chiller.
-
Slowly add the POCl₃ (5 mol eq.) to the DMF via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Add the acetanilide (1 mol eq.) portion-wise to the reactor, maintaining the temperature below 20°C.
-
Once the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 6-10 hours. Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature. In a separate, larger vessel, prepare a large quantity of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
The crude product often precipitates as a solid. Stir the slurry for 1 hour, then neutralize carefully with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Isolate the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
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2-Chloroquinoline-3-carbaldehyde (1 mole equivalent)
-
Sodium Iodide (NaI, 2 mole equivalents)
-
Acetonitrile
-
Cold water
Procedure:
-
Charge a clean, dry reactor with 2-Chloroquinoline-3-carbaldehyde (1 mol eq.), sodium iodide (2 mol eq.), and acetonitrile (providing a concentration of ~0.5 M).
-
Heat the mixture to reflux (approx. 82°C) with stirring.
-
Maintain the reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
The product, along with sodium chloride byproduct, will precipitate. Filter the solid mass.
-
To remove the inorganic salts, wash the collected solid thoroughly with a large volume of cold water. This compound is poorly soluble in water, while NaCl and unreacted NaI will be washed away.
-
Dry the purified yellow solid product under vacuum at 40-50°C.
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. chemijournal.com [chemijournal.com]
byproduct formation in the synthesis of pyrazolo[4,3-c]quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct formation during the synthesis of pyrazolo[4,3-c]quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed during the synthesis of pyrazolo[4,3-c]quinolines?
A1: The most frequently encountered byproducts can be categorized into three main types:
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Intermediates from incomplete cyclization: In reactions like the Friedländer synthesis, starting materials can undergo incomplete condensation and cyclization, leading to the isolation of intermediates such as phenylhydrazones.
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Regioisomers: Depending on the synthetic route and reaction conditions, the formation of isomeric pyrazoloquinoline scaffolds, such as pyrazolo[3,4-b]quinolines, can occur.
-
Structurally altered products: Under certain conditions, unexpected side reactions like C-C bond cleavage can lead to products lacking anticipated substituents.
Q2: How can I control the regioselectivity of the reaction to favor the formation of the pyrazolo[4,3-c]quinoline isomer?
A2: The choice of solvent and reaction conditions is critical for controlling regioselectivity. For instance, in the synthesis involving the cyclization of 2-methylthio-3-aroylquinolones with hydrazine, using dimethylformamide (DMF) as the solvent favors the formation of the angular pyrazolo[4,3-c]quinolin-2-ones. In contrast, conducting the reaction in acetic acid tends to yield the corresponding pyrazolo[3,4-b]quinolines. Careful selection of the solvent system based on the specific synthetic pathway is therefore essential.
Q3: What causes the loss of a substituent at the C-4 position during some synthetic routes?
A3: An unusual C-C bond cleavage has been observed during the Fe-AcOH mediated reductive cyclization of certain pyrazole-tethered α,β-unsaturated ketones.[1][2][3][4] This side reaction results in a pyrazolo[4,3-c]quinoline product that is devoid of the expected substituent at the C-4 position. The mechanism is thought to be promoted by the iron catalyst under reductive conditions.
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Friedländer Synthesis
Symptoms: You are attempting to synthesize 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline via a Friedländer condensation and observe the formation of three distinct products upon analysis of the crude reaction mixture.
Probable Byproducts:
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Phenylhydrazone of 3-acetylquinolone: An intermediate resulting from the reaction of the pyrazolone with the quinoline precursor without subsequent cyclization.
-
3-(2-quinolyl)-quinolin-2-ol: A self-condensation product of the quinoline starting material.[5]
-
Desired 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline. [5]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a consistent and optimized temperature. For the condensation of anthranilaldehyde and 5-methyl-2-phenyl-4H-pyrazol-3-one, high temperatures can promote the formation of the 3-(2-quinolyl)-quinolin-2-ol byproduct. | Lowering the temperature can favor the desired intermolecular reaction over the self-condensation of the quinoline precursor. |
| Stoichiometry | Use a slight excess of the 5-methyl-2-phenyl-4H-pyrazol-3-one. | This can help to drive the reaction towards the formation of the desired product and minimize the self-condensation of the anthranilaldehyde. |
| Catalyst | The choice of acid or base catalyst can significantly influence the reaction pathway. For quinoline synthesis in general, catalysts such as p-toluenesulfonic acid and iodine have been used to improve yields and reduce side reactions under solvent-free conditions. | The catalyst can influence the rate of the initial condensation and the subsequent cyclization steps. Experimenting with different catalysts may be necessary to find the optimal conditions for your specific substrates. |
| Purification | If byproduct formation is unavoidable, separation can be achieved by column chromatography or crystallization. The different polarities of the desired product, the phenylhydrazone, and the quinolyl-quinolin-2-ol should allow for effective separation. | The phenylhydrazone intermediate is typically more polar than the fully cyclized products. |
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (Adapted from Niementowski et al.) [5]
-
Combine anthranilaldehyde (1 equivalent) and 5-methyl-2-phenyl-4H-pyrazol-3-one (1.1 equivalents).
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Heat the mixture in a suitable solvent (e.g., nitrobenzene) under reflux.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the products by fractional crystallization or column chromatography.
Logical Workflow for Troubleshooting Friedländer Synthesis
Caption: Troubleshooting workflow for byproduct formation in Friedländer synthesis.
Issue 2: Unexpected Loss of C-4 Substituent in Reductive Cyclization
Symptom: You are performing an Fe-AcOH mediated reductive cyclization of a pyrazole-tethered α,β-unsaturated ketone to synthesize a C-4 substituted pyrazolo[4,3-c]quinoline, but the final product is missing the C-4 substituent.
Probable Cause: An unusual C-C bond cleavage is occurring under the reaction conditions, leading to the loss of the C-4 substituent.[1][2][3][4]
Troubleshooting and Optimization:
The following table summarizes the optimization of reaction conditions for the Fe-mediated reductive cyclization of (E)-3-(1-(4-chlorophenyl)-3-(2-nitrophenyl)-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one to yield 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, where the C-4 substituent is cleaved.
| Entry | Reagent/Additive | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Fe powder | AcOH | 110 | 1 h 45 min | 71 |
| 2 | Fe powder | AcOH | 110 | 1 h 15 min | 84 |
| 3 | Zn dust | AcOH | 110 | 2 h 30 min | 59 |
| 4 | Zn dust | AcOH:H₂O (1:1) | 110 | 3 h | 67 |
| 5 | SnCl₂·2H₂O | MeOH | 80 | 12 h | 43 |
| 6 | Fe powder | AcOH | 80 | 3 h 45 min | 60 |
| 7 | Fe powder / HCl | EtOH:H₂O (1:1) | 110 | 2 h | 63 |
Data adapted from Devi, N., et al. (2021).[6]
Recommendations:
-
Optimal Conditions: Based on the data, using Fe powder in acetic acid at 110 °C for 1 hour and 15 minutes provides the highest yield of the C-C cleaved product. If this is an undesired byproduct, alternative synthetic routes should be considered.
-
Alternative Reducing Agents: While Fe powder in AcOH gives the highest yield of the cleaved product, other reducing agents like Zn dust or SnCl₂·2H₂O are less efficient in promoting this specific transformation, which might be advantageous if the goal is to preserve the C-4 substituent, though overall yields may be lower.
Experimental Protocol: Fe-Mediated Reductive Cyclization with C-C Bond Cleavage [6]
-
To a solution of the (E)-3-[3-(2-nitrophenyl)-1-aryl-1H-pyrazol-4-yl]-1-arylprop-2-en-1-one (1.2 mmol) in acetic acid (3 mL), add Fe powder (5.0 equivalents).
-
Heat the reaction mixture at 110 °C for 1 hour and 15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Proposed Mechanism of C-C Bond Cleavage
Caption: Proposed pathway for C-C bond cleavage during reductive cyclization.
Issue 3: Formation of Regioisomeric Byproducts
Symptom: You are synthesizing a pyrazolo[4,3-c]quinoline derivative from a 2-methylthio-3-aroylquinolone and hydrazine, but you isolate a significant amount of the corresponding pyrazolo[3,4-b]quinoline isomer.
Probable Cause: The reaction conditions, particularly the solvent, are not optimal for the selective formation of the desired pyrazolo[4,3-c]quinoline regioisomer.
Troubleshooting and Optimization:
| Parameter | Recommendation for Pyrazolo[4,3-c]quinoline | Recommendation for Pyrazolo[3,4-b]quinoline | Rationale |
| Solvent | Dimethylformamide (DMF) | Acetic Acid | The polarity and nature of the solvent influence the regioselectivity of the cyclization reaction. DMF favors the formation of the angular pyrazolo[4,3-c]quinolin-2-ones. |
| Temperature | Reflux | Reflux | While the solvent is the primary determinant of regioselectivity, optimizing the temperature may further improve the yield of the desired isomer. |
Experimental Protocol: Regioselective Synthesis of Pyrazolo[4,3-c]quinolin-2-ones
-
Dissolve the 2-methylthio-3-aroylquinolone (1 equivalent) in dimethylformamide (DMF).
-
Add hydrazine or phenylhydrazine (1.1 equivalents).
-
Heat the reaction mixture under reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[4,3-c]quinolin-2-one.
Regioselective Synthesis Pathway
Caption: Influence of solvent on the regioselective synthesis of pyrazoloquinolines.
References
- 1. Synthesis of pyrazolo[4,3-c]quinolines and the C-C bond cleavage during reductive cyclization [kr.cup.edu.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 2-iodo vs 2-chloroquinoline-3-carbaldehyde in Suzuki coupling.
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules for pharmaceuticals and materials science. The choice of halide in the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the reactivity of 2-iodoquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
The fundamental principle governing the reactivity of organic halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for reactivity is I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The initial and often rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. A weaker C-X bond, as in the case of this compound, facilitates a faster oxidative addition, leading to a more rapid overall reaction rate compared to its chloro-analogue.
This enhanced reactivity of the iodo-substituted compound is expected to manifest in several practical advantages, including the need for milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the more robust nature of the carbon-chlorine bond in 2-chloroquinoline-3-carbaldehyde typically necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands to promote the challenging oxidative addition step.
Performance Comparison at a Glance
The following table summarizes the anticipated performance differences between 2-iodo- and 2-chloroquinoline-3-carbaldehyde in Suzuki coupling reactions based on general reactivity principles.
| Feature | This compound | 2-Chloroquinoline-3-carbaldehyde | Rationale |
| Reaction Rate | Faster | Slower | Lower C-I bond dissociation energy facilitates faster oxidative addition.[1][2] |
| Reaction Temperature | Lower (e.g., RT to 80 °C) | Higher (e.g., 80 °C to reflux) | The higher energy barrier for C-Cl bond cleavage requires more thermal energy. |
| Catalyst Loading | Typically lower | Often higher or requires more specialized catalysts | More facile oxidative addition may require less catalyst to achieve high conversion. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient | Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Electron-rich ligands are needed to increase the electron density on the palladium center, promoting oxidative addition to the stronger C-Cl bond. |
| Yields | Generally higher under mild conditions | Can be lower, especially under non-optimized conditions | Slower reaction rates and harsher conditions for the chloro-substrate can lead to more side reactions and decomposition. |
| Substrate Scope | Generally broader with sensitive functional groups | May be limited with thermally sensitive substrates | Milder reaction conditions are more tolerant of a wider range of functional groups. |
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions involving the two substrates are provided below. Note that the conditions for 2-chloroquinoline-3-carbaldehyde are generally more stringent.
Suzuki Coupling of this compound (Representative Protocol)
This protocol is based on general procedures for reactive aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki Coupling of 2-Chloroquinoline-3-carbaldehyde (Representative Protocol)
This protocol utilizes more robust conditions typically required for less reactive aryl chlorides.[3]
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chloroquinoline-3-carbaldehyde, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the toluene and water.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
A Head-to-Head Comparison of Palladium Catalysts for the Sonogashira Coupling of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is particularly valuable in medicinal chemistry for the derivatization of heterocyclic scaffolds such as quinolines, which are prevalent in a wide range of biologically active compounds. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and overall yield.
This guide provides an objective comparison of various palladium catalysts for the Sonogashira coupling of haloquinolines, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficiency of a palladium catalyst in the Sonogashira coupling of haloquinolines is highly dependent on the nature of the catalyst, the specific haloquinoline substrate, and the reaction conditions. The following table summarizes the performance of several common palladium catalysts in the Sonogashira coupling of haloquinolines and related nitrogen-containing heterocycles.
Disclaimer: The data presented below is compiled from various sources. Reaction conditions such as solvent, base, temperature, and reaction time may vary between studies and can significantly impact the reported yields.
| Catalyst | Halo-Heterocycle | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3-Bromoquinoline | Phenylacetylene | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75[2] |
| Pd(dppf)Cl₂ | 3-Bromoquinoline | Phenylacetylene | K₂CO₃ | 1,4-Dioxane | 100 | - | 85[2] |
| Pd(OAc)₂ / XPhos | 3-Bromoquinoline | Phenylacetylene | K₃PO₄ | Toluene | 100 | - | High[2] |
| PdCl₂(PPh₃)₂ | 2-Chloro-3-(2-pyridinyl)quinoxaline | Terminal Alkyne | Et₃N | THF | RT | 6-24 | Good[3] |
| Pd(CF₃COO)₂ / PPh₃ | 2-Amino-3-bromopyridine | Various Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96[4] |
| NHC-Pd Complex | 3-Bromoquinoline | (Hetero)aryl Alkyne | K₂CO₃ | DMSO | 120 | 24 | 93-94[5] |
| PdCl₂(PPh₃)₂ | Aryl Halides | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent[6] |
Observations:
-
Traditional phosphine-ligated palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective for the coupling of bromoquinolines, providing good to high yields.[2]
-
The use of bulky, electron-rich phosphine ligands like XPhos in conjunction with Pd(OAc)₂ can be advantageous for more challenging substrates.[2]
-
PdCl₂(PPh₃)₂ is a versatile and commonly used catalyst that performs well under standard copper-catalyzed conditions.[3][7] It has also been shown to be highly effective in modified copper- and solvent-free protocols.[6]
-
N-Heterocyclic Carbene (NHC)-palladium complexes have emerged as highly efficient catalysts, capable of achieving excellent yields even with challenging substrates like 3-bromoquinoline under specific conditions.[5][8]
-
For chloroquinolines, which are generally less reactive, more specialized catalytic systems or harsher reaction conditions may be necessary to achieve high yields. A copper(I)-mediated protocol has been reported for the coupling of 2-chloroquinoline derivatives.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of Sonogashira coupling reactions. Below are representative protocols for both copper-catalyzed and copper-free conditions, which can be adapted for specific haloquinoline substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of bromo- or iodoquinolines with terminal alkynes using a traditional Pd/Cu catalytic system.
Materials:
-
Haloquinoline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the haloquinoline.
-
Add the amine base (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when side reactions such as alkyne homocoupling (Glaser coupling) are a concern, or when the presence of copper is detrimental to sensitive functional groups.[11]
Materials:
-
Haloquinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the haloquinoline (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.[12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed Sonogashira coupling experiment.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 8. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Oxidative Addition to 2-Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of oxidative addition to 2-haloquinolines, a fundamental reaction in modern synthetic chemistry with significant implications for drug development and material science. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to be an invaluable resource for researchers in the field.
Comparative Analysis of Oxidative Addition Kinetics
The oxidative addition of 2-haloquinolines to a low-valent metal center, typically palladium(0) or nickel(0), is the initial and often rate-determining step in many cross-coupling reactions. The nature of the halogen atom on the quinoline ring significantly influences the reaction rate. While specific kinetic data for the complete series of 2-haloquinolines (I, Br, Cl) under identical conditions is not available in a single study, extensive research on analogous 2-halopyridines provides a strong basis for comparison. The trend in reactivity for 2-halopyridines is generally accepted to be I > Br > Cl, and this is expected to hold for 2-haloquinolines as well.
A key study on the kinetics of oxidative addition of various haloheteroarenes to [Pd(PPh₃)₂] has provided valuable rate constants that illustrate this trend.[1] The data clearly shows that 2-iodopyridine reacts significantly faster than 2-bromopyridine, which in turn is more reactive than 2-chloropyridine.
Table 1: Comparison of Second-Order Rate Constants for the Oxidative Addition of 2-Halopyridines to [Pd(PPh₃)₂] in THF at 25 °C
| 2-Halopyridine | Rate Constant (k, M⁻¹s⁻¹) |
| 2-Iodopyridine | 1.8 x 10¹ |
| 2-Bromopyridine | 1.2 x 10⁻² |
| 2-Chloropyridine | 4.0 x 10⁻⁶ |
Data extracted from a study on haloheteroarenes, serving as an analogue for 2-haloquinolines.[1]
Alternative Metal Catalysts: Palladium vs. Nickel
Palladium has been the dominant catalyst for cross-coupling reactions involving oxidative addition. However, nickel has emerged as a viable and often advantageous alternative due to its lower cost and unique reactivity.
Table 2: Qualitative Comparison of Palladium and Nickel in Oxidative Addition to Aryl Halides
| Feature | Palladium | Nickel |
| Reactivity Trend | I > Br > Cl (large differences in rates) | I > Br ≈ Cl (smaller differences in rates) |
| Cost | High | Low |
| Mechanism | Predominantly two-electron concerted or SₙAr-type mechanisms. | Can proceed via two-electron pathways or one-electron radical mechanisms. |
| Substrate Scope | Excellent for aryl iodides and bromides; challenging for aryl chlorides. | Generally more effective for unreactive aryl chlorides. |
Theoretical studies comparing palladium- and nickel-catalyzed Heck reactions, which involve an initial oxidative addition step, suggest that the energy barriers for oxidative addition are generally lower for nickel systems compared to palladium.[2][3] This intrinsic reactivity makes nickel a powerful catalyst for the activation of traditionally less reactive C-Cl bonds.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies of oxidative addition to 2-haloquinolines, based on common practices in the field.
General Materials and Methods
-
Reagents: 2-Chloroquinoline, 2-bromoquinoline, 2-iodoquinoline, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], bis(cyclooctadiene)nickel(0) [Ni(cod)₂], triphenylphosphine (PPh₃), anhydrous tetrahydrofuran (THF), and an internal standard (e.g., ferrocene). All reagents should be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, or an NMR spectrometer (for ³¹P NMR studies), Schlenk line, glovebox, gas-tight syringes.
Kinetic Measurement by UV-Vis Spectroscopy
This method is suitable for monitoring the disappearance of the metal(0) complex, which often has a distinct UV-Vis absorbance.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium(0) or nickel(0) precursor and any additional ligands in anhydrous THF. For example, a solution of [Pd(PPh₃)₄] or a solution of [Ni(cod)₂] and PPh₃.
-
Prepare separate stock solutions of each 2-haloquinoline and the internal standard in anhydrous THF.
-
-
Kinetic Run:
-
In a quartz cuvette sealed with a septum, place a known volume of the 2-haloquinoline stock solution and the internal standard solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by injecting a known volume of the pre-thermostatted metal(0) stock solution into the cuvette.
-
Immediately begin monitoring the decay of the absorbance of the metal(0) species at a pre-determined wavelength over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the 2-haloquinoline), the natural logarithm of the absorbance of the metal(0) complex plotted against time should yield a straight line.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the 2-haloquinoline.
-
Kinetic Measurement by ³¹P NMR Spectroscopy
This technique is useful for monitoring the disappearance of the phosphorus-containing metal(0) complex and the appearance of the oxidative addition product.
-
Sample Preparation:
-
In an NMR tube inside a glovebox, combine known amounts of the metal(0) precursor (e.g., [Pd(PPh₃)₄]), the 2-haloquinoline, an internal standard, and anhydrous deuterated THF.
-
-
NMR Measurement:
-
Quickly transfer the sealed NMR tube to the NMR spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire ³¹P NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting metal(0) complex and the oxidative addition product.
-
Plot the concentration of the starting material (determined from the integration relative to the internal standard) versus time to determine the reaction rate and order.
-
Visualizations
Reaction Mechanism
The oxidative addition of a 2-haloquinoline to a palladium(0) center can proceed through different mechanistic pathways depending on the halogen. For 2-iodoquinoline, a concerted mechanism is generally favored. For 2-bromo- and 2-chloroquinolines, a more polar, SₙAr-type mechanism may be operative.
Caption: Oxidative addition mechanisms.
Experimental Workflow
The general workflow for a kinetic study of oxidative addition using spectroscopy is outlined below.
References
A Comparative Analysis of Cross-Coupling Reactions for the Functionalization of 2-Iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of yields for four common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—with a focus on their application to the synthesis of functionalized quinoline derivatives, specifically from 2-iodoquinoline-3-carbaldehyde. While direct comparative studies on this exact substrate are limited in publicly available literature, this guide extrapolates data from analogous reactions on similar haloquinoline scaffolds to provide a valuable resource for reaction planning and optimization.
Data Presentation: Comparative Yields
The following table summarizes typical yields observed for different cross-coupling reactions on quinoline cores, providing a baseline for expected outcomes when working with this compound. It is important to note that actual yields can vary significantly based on the specific reaction partners, catalyst system, and optimization of reaction conditions.
| Cross-Coupling Reaction | Coupling Partner Example | Product Type | Typical Yield Range (%) | Notes |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Arylquinoline-3-carbaldehyde | 60-95% | Generally high-yielding and tolerant of various functional groups. The reactivity of haloquinolines typically follows I > Br > Cl. |
| Heck Reaction | Styrene | 2-Alkenylquinoline-3-carbaldehyde | 50-85% | Yields can be sensitive to steric hindrance on the alkene and the electronic properties of the substituents. |
| Sonogashira Coupling | Phenylacetylene | 2-Alkynylquinoline-3-carbaldehyde | 70-98% | Often proceeds with high efficiency under mild conditions, particularly with iodo-substrates. |
| Buchwald-Hartwig Amination | Morpholine | 2-Aminoquinoline-3-carbaldehyde | 65-90% | A versatile method for C-N bond formation with a broad scope of amine coupling partners. |
Experimental Protocols
Detailed methodologies for performing these key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-arylquinoline-3-carbaldehydes.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
Objective: To synthesize 2-alkenylquinoline-3-carbaldehydes.
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base.
-
Seal the tube and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry it over a drying agent, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
Objective: To synthesize 2-alkynylquinoline-3-carbaldehydes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize 2-aminoquinoline-3-carbaldehydes.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Solvent (e.g., Toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental workflows and relationships in palladium-catalyzed cross-coupling reactions.
A Comparative Spectroscopic Guide to 2-Iodoquinoline-3-carbaldehyde and Its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-iodoquinoline-3-carbaldehyde and its chloro and bromo analogs. The unique electronic properties of the halogen substituents at the 2-position of the quinoline ring significantly influence the spectral characteristics of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-chloroquinoline-3-carbaldehyde. While experimental data for 2-bromoquinoline-3-carbaldehyde and this compound is limited in the public domain, predicted values and data from closely related structures are provided for a comparative perspective.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | H-6 | H-7 | H-8 | CHO | Solvent |
| 2-Chloroquinoline-3-carbaldehyde[1] | 8.79 (s) | 8.03 (d) | 7.99 (t) | 7.74 (t) | 8.12 (d) | 10.59 (s) | CDCl₃ |
| 2-Bromoquinoline-3-carbaldehyde | ~8.9 (s) | ~8.1 (d) | ~7.8 (t) | ~7.7 (t) | ~8.2 (d) | ~10.6 (s) | CDCl₃ |
| This compound | ~9.1 (s) | ~8.2 (d) | ~7.8 (t) | ~7.7 (t) | ~8.3 (d) | ~10.7 (s) | CDCl₃ |
Note: Data for 2-bromo- and this compound are predicted based on the trends observed in halogenated aromatic systems, where increasing electronegativity and anisotropic effects of the halogen would cause downfield shifts of adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-2 | C-3 | C-4 | Other Aromatic Carbons | Solvent |
| 2,6-Dichloroquinoline-3-carbaldehyde[2] | 189.49 | ~151 | ~137 | ~140 | 124-138 | CDCl₃ |
| 2-Bromoquinoline-3-carbaldehyde | ~189 | ~145 | ~138 | ~141 | 124-139 | CDCl₃ |
| This compound | ~189 | ~120 | ~140 | ~142 | 125-140 | CDCl₃ |
Note: Data for 2-bromo- and this compound are predicted. The chemical shift of C-2 is expected to shift significantly upfield for the iodo-derivative due to the heavy atom effect.
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | ν(C=O) | ν(C-H) aldehyde | Aromatic ν(C=C) |
| 2-Chloroquinoline-3-carbaldehyde[1] | 1690 | 2738, 2820 | 1450-1600 |
| 2-Bromoquinoline-3-carbaldehyde | ~1690 | ~2740, ~2820 | 1450-1600 |
| This compound | ~1690 | ~2740, ~2820 | 1450-1600 |
Note: The carbonyl stretching frequency is not expected to shift significantly with the change of the halogen at the 2-position.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-Chloroquinoline-3-carbaldehyde | 191/193 (3:1) | [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| 2-Bromoquinoline-3-carbaldehyde | 235/237 (1:1) | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ |
| This compound[3] | 283 | [M-H]⁺, [M-CHO]⁺, [M-I]⁺ |
Note: The isotopic pattern of the molecular ion is a key identifier for the chloro- and bromo-derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 2-haloquinoline-3-carbaldehydes.
Synthesis of 2-Haloquinoline-3-carbaldehydes
A common method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[4] The bromo- and iodo-analogs can be synthesized through halogen exchange reactions or from the corresponding anilines.
General Vilsmeier-Haack Protocol for 2-Chloroquinoline-3-carbaldehyde:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Add the corresponding substituted acetanilide portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation of 2-haloquinoline-3-carbaldehydes.
Discussion of Spectroscopic Trends
The electronic properties of the halogen atom at the 2-position have a predictable effect on the spectroscopic data.
-
¹H NMR: The electronegativity of the halogen influences the chemical shift of the adjacent H-4 proton, with a general trend of downfield shifts from iodine to bromine to chlorine. The effect on the protons of the fused benzene ring is less pronounced but can be observed.
-
¹³C NMR: The most significant effect is on the C-2 carbon directly attached to the halogen. The chemical shift of this carbon is influenced by both inductive and resonance effects, as well as the heavy atom effect in the case of iodine, which causes a significant upfield shift.
-
Mass Spectrometry: The most telling feature in the mass spectra of the chloro and bromo derivatives is the isotopic pattern of the molecular ion, which arises from the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The fragmentation patterns are generally characterized by the loss of a hydrogen atom, the formyl group, or the halogen atom.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its halogenated analogs. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these important heterocyclic compounds.
References
A Comparative Analysis of Iodo-Substituted Versus Chloro-Substituted Quinoline Derivatives: Assessing Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of iodo- and chloro-substituted quinoline derivatives, supported by experimental data and detailed protocols.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. The nature and position of substituents on the quinoline ring are critical in modulating the pharmacological profile of these compounds. Among the various modifications, halogenation, particularly with iodine and chlorine, has proven to be a successful strategy for enhancing therapeutic efficacy. This guide provides an objective comparison of the biological activities of iodo-substituted versus chloro-substituted quinoline derivatives, presenting key experimental data, detailed methodologies for cited experiments, and visual representations of relevant biological pathways and workflows.
Physicochemical Properties: The Halogen Influence
The difference in the biological activity between iodo- and chloro-substituted quinoline derivatives can often be attributed to their distinct physicochemical properties. Iodine, being larger and more polarizable than chlorine, can form stronger halogen bonds, a type of non-covalent interaction that can significantly contribute to ligand-protein binding. Conversely, chlorine is more electronegative, which can alter the electron distribution within the quinoline ring system and affect properties like pKa. Furthermore, the lipophilicity of the molecule is influenced by the halogen substituent, following the trend I > Br > Cl. This increased lipophilicity in iodo-derivatives may enhance membrane permeability and cellular uptake, but could also lead to increased non-specific binding and potential toxicity.
Comparative Anticancer Activity
Halogenated quinolines have been extensively investigated as anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival. The choice of halogen can significantly impact the potency and selectivity of these compounds.
Quantitative Data: Anticancer Activity
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~2.5 | [1] |
| 5,7-Dichloro-8-quinolinol (CCQ) | 5,7-dichloro-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~1.5 | [1] |
| 5,7-Diiodo-8-hydroxyquinoline (IIQ) | 5,7-diiodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~6.0 | [1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6-chloro | MCF-7 (Breast) | Not specified (82.9% growth reduction) | [2] |
| 7-chloro-4-quinolinylhydrazone derivative | 7-chloro | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
Note: A direct comparison of a wider range of structurally analogous iodo- and chloro-substituted quinolines is limited in the available literature. The data presented here is from a study comparing clioquinol with its di-halogenated analogs, highlighting the nuanced effect of halogen substitution.[1]
Comparative Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The introduction of iodine and chlorine at various positions has also yielded compounds with significant antibacterial and antifungal properties.
Quantitative Data: Antimicrobial Activity
| Compound | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Iodo-2-phenylquinoline-4-carboxylic acid | 6-iodo | S. epidermidis | Varies with derivative | [4] |
| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | 6-iodo, 4'-chloro | S. epidermidis | Varies with derivative | [4] |
| Quinoline-based hydroxyimidazolium hybrid 7d | 7-chloro | C. neoformans | 15.6 | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7b | 6-methyl | S. aureus | 2 | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7b | 6-methyl | M. tuberculosis H37Rv | 10 | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (iodo- and chloro-substituted quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: EGFR/HER2 Signaling Pathway Inhibition
Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8][9][10] Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation and tumor growth. Halogenated quinoline derivatives can bind to the ATP-binding site of the kinase domain of these receptors, blocking the downstream signaling cascade that promotes cell survival and proliferation.
Caption: Inhibition of EGFR/HER2 signaling by halogenated quinoline derivatives.
Antimicrobial Activity: DNA Gyrase and Topoisomerase IV Inhibition
Quinolone antibiotics exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication, repair, and recombination.[11][12][13][14][15] These enzymes introduce and remove supercoils in the bacterial DNA. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.
Caption: Mechanism of bacterial DNA gyrase and topoisomerase IV inhibition.
Conclusion
The biological activity of quinoline derivatives is profoundly influenced by the nature of the halogen substituent. Iodo-substituted quinolines, with their potential for strong halogen bonding and increased lipophilicity, may offer advantages in terms of potency, although this can be accompanied by higher toxicity. Chloro-substituted quinolines, on the other hand, can significantly impact the electronic properties of the molecule, leading to potent and selective biological effects. The available data suggests that the choice between an iodo or chloro substituent is highly dependent on the specific biological target and the desired therapeutic outcome. Further head-to-head comparative studies of structurally analogous iodo- and chloro-substituted quinoline derivatives are warranted to provide a more definitive understanding of their structure-activity relationships and to guide the rational design of future therapeutic agents.
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Gyrase as a Target for Quinolones [mdpi.com]
Evaluating Base Efficiency in the Heck Reaction of 2-Haloquinolines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter in optimizing the palladium-catalyzed Heck reaction for the synthesis of functionalized quinolines. This guide provides an objective comparison of the performance of various bases in the Heck reaction of 2-haloquinolines, supported by experimental data, to facilitate informed decisions in synthetic route development.
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes. In the synthesis of quinoline derivatives, which are prevalent scaffolds in pharmaceuticals, the efficiency of the Heck reaction is profoundly influenced by the choice of base. The base plays a crucial role in the catalytic cycle, primarily by neutralizing the hydrogen halide generated during the reaction, which facilitates the regeneration of the active Pd(0) catalyst. The nature of the base, whether organic or inorganic, its strength, and its solubility can significantly impact reaction yield, time, and selectivity.
Comparison of Base Performance
The following table summarizes the yield of the Heck coupling product between a halo-heterocycle and an alkene under various basic conditions. This data is extrapolated from reactions on substrates with similar electronic and steric properties to 2-haloquinolines, providing a useful proxy for performance evaluation.
| Entry | Halo-Substrate | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetyl-5-bromobenzofuran | Styrene | KOH | Water | 100 | 1.5 | 95 |
| 2 | 2-Acetyl-5-bromobenzofuran | Styrene | K₂CO₃ | Water | 100 | 1.5 | 90 |
| 3 | 2-Acetyl-5-bromobenzofuran | Styrene | Et₃N | Water | 100 | 1.5 | 45 |
| 4 | 2-Acetyl-5-bromobenzofuran | Styrene | Et₃N | DMF | 130 | 4 | 99 |
| 5 | Aryl Halide | n-Butyl Acrylate | n-Bu₃N | DMF | 140 | - | Good Activity |
| 6 | Aryl Halide | n-Butyl Acrylate | Cs₂CO₃ | DMF | 140 | - | Poor Activity |
| 7 | Aryl Halide | n-Butyl Acrylate | K₂CO₃ | DMF | 140 | - | Poor Activity |
| 8 | Aryl Halide | n-Butyl Acrylate | NaOAc | DMF | 140 | - | Poor Activity |
| 9 | 2-Iodoaniline Derivative | Acrylate | DABCO | Acetonitrile | - | - | up to 84 |
Note: The data presented is a compilation from different studies on similar heterocyclic substrates to provide a comparative overview. Direct comparison should be made with caution as other reaction parameters vary.
From the data, it is evident that both inorganic and organic bases can be effective, with the optimal choice being highly dependent on the solvent and reaction temperature. For instance, in aqueous media, inorganic bases like KOH and K₂CO₃ showed superior performance compared to the organic base triethylamine (Et₃N). However, in a polar aprotic solvent like DMF, Et₃N proved to be highly efficient. For a different system, the organic amine n-Bu₃N was reported to provide good activity while inorganic bases resulted in poor outcomes.[1] Furthermore, for the synthesis of certain quinoline derivatives, the bicyclic amine DABCO has been identified as a particularly effective base.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a practical foundation for replicating and adapting these conditions.
General Procedure for the Heck Reaction of 2-Acetyl-5-bromobenzofuran with Styrene
A mixture of 2-acetyl-5-bromobenzofuran (1 mmol), styrene (1.5 mmol), the specified base (e.g., KOH, 2 mmol), and a palladium catalyst in the chosen solvent (e.g., water, 5 mL) is placed in a reaction vessel. The mixture is then heated at the indicated temperature with stirring for the specified time. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Heck Cross-Coupling Reaction with n-Bu₃N as Base[1]
A 50 mL flask is charged with the aryl halide (1 mmol), the olefin (1.2 mmol), tri-n-butylamine (n-Bu₃N, 2 mmol), the palladium catalyst, and DMF (5 mL).[1] The reaction mixture is stirred at 140 °C under a nitrogen atmosphere.[1] Upon completion, the reaction is worked up by extraction with ether and washing with deionized water. The organic phase is collected and dried over anhydrous sodium sulfate. The final product is purified by flash column chromatography.[1]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the general experimental workflow for the Heck reaction of a 2-haloquinoline.
The selection of an optimal base is a multifaceted decision that can significantly influence the success of the Heck reaction of 2-haloquinolines. Researchers are encouraged to screen a variety of both organic and inorganic bases in conjunction with different solvent systems to identify the most efficient conditions for their specific substrate and desired product. The data and protocols provided in this guide serve as a valuable starting point for this optimization process.
References
- 1. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Reactions for 2-Iodoquinoline-3-carbaldehyde
For researchers, scientists, and drug development professionals, the Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds. This guide provides an objective comparison of the traditional copper-catalyzed and the increasingly popular copper-free Sonogashira coupling reactions, specifically focusing on the synthesis of 2-alkynyl-quinoline-3-carbaldehydes from 2-iodoquinoline-3-carbaldehyde. The quinoline moiety is a prevalent scaffold in many biologically active compounds, making this transformation particularly relevant in medicinal chemistry and drug discovery.
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, traditionally employing a palladium catalyst and a copper(I) co-catalyst.[1] However, concerns over the toxicity and potential for side reactions associated with copper have led to the development of copper-free alternatives.[2][3] This guide presents a data-driven comparison of these two methodologies, offering insights into their respective advantages and disadvantages in the context of synthesizing functionalized quinolines.
Quantitative Data Comparison
The following table summarizes the key performance indicators for both the copper-catalyzed and copper-free Sonogashira reactions for the coupling of this compound with a terminal alkyne. Please note that while extensive research exists on Sonogashira reactions, specific data for this compound is limited. The data presented here is based on reactions with closely related substrates, such as other substituted iodoquinolines and aryl iodides, to provide a representative comparison.
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 2-6 hours | 4-24 hours |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) salt (e.g., CuI) | Pd catalyst (e.g., Pd(OAc)₂, Pd(dba)₂) with a phosphine ligand |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | Organic or inorganic base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) |
| Temperature | Room temperature to 80 °C | Room temperature to 120 °C |
| Key Advantages | Generally faster reaction times and higher yields.[4] | Avoids toxic copper, simplifies product purification, and can prevent alkyne homocoupling (Glaser coupling).[2][3] |
| Key Disadvantages | Use of toxic copper, potential for Glaser coupling side products.[3] | Can require longer reaction times, higher temperatures, and more specialized ligands for optimal performance. |
Experimental Protocols
Detailed methodologies for both the copper-catalyzed and copper-free Sonogashira reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific reaction of this compound.
Copper-Catalyzed Sonogashira Reaction Protocol
This protocol is adapted from procedures for the Sonogashira coupling of iodoquinolines.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add the anhydrous solvent and the amine base (2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Copper-Free Sonogashira Reaction Protocol
This protocol is a generalized procedure for the copper-free Sonogashira coupling of aryl iodides.[6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃ or a bulky electron-rich phosphine)
-
Base (e.g., Cesium carbonate, Cs₂CO₃ or Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent and the base (2-3 eq).
-
Add the terminal alkyne (1.2-2.0 eq) to the mixture.
-
The reaction is heated to a specified temperature (e.g., 100 °C) and monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification of the final product is achieved by column chromatography.
Visualizing the Reaction Pathways and Workflow
To further clarify the processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira reaction.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are effective methods for the synthesis of 2-alkynyl-quinoline-3-carbaldehydes. The choice between the two protocols depends on the specific requirements of the synthesis. The copper-catalyzed version often provides higher yields in shorter reaction times, making it suitable for rapid library synthesis. Conversely, the copper-free variant is advantageous when avoiding metal contamination is critical, such as in the late stages of pharmaceutical synthesis, and when the potential for alkyne homocoupling is a concern. Researchers should consider the trade-offs between reaction efficiency, cost, and purity requirements when selecting the appropriate method for their specific application.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Rosettacin: Evaluating a Novel Route via 2-Iodoquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex, biologically active molecules is a cornerstone of innovation. This guide provides a detailed comparison of a novel synthetic route to Rosettacin, a potent topoisomerase I inhibitor, utilizing 2-Iodoquinoline-3-carbaldehyde, against an established alternative pathway. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to validate the utility of the this compound-based synthesis and offer a clear perspective on its advantages and potential applications.
Rosettacin and the broader aromathecin family of compounds are of significant interest due to their potential as anticancer agents. The core structure, a fused indolizine-quinoline system, presents a considerable synthetic challenge. A recently developed approach leverages the reactivity of this compound to construct this complex scaffold. This guide will objectively compare this route with a notable alternative developed by Gao et al., which employs a cascade cyclization of a different quinoline-based precursor.
Comparative Analysis of Synthetic Routes
The validation of a synthetic pathway hinges on several quantitative factors, including overall yield, number of steps, and reaction efficiency. Below is a summary of these key metrics for the two routes to Rosettacin.
| Metric | Route 1: Via this compound | Route 2: Gao et al. Cascade Cyclization |
| Overall Yield | ~23.8% | Not explicitly stated for Rosettacin |
| Number of Steps | 8 steps from 2-chloroquinoline-3-carbaldehyde | 6 steps from 2-chloroquinoline-3-carbaldehyde |
| Key Intermediate | This compound | 3-Aminomethyl-2-ethynylquinoline |
| Key Reaction | Thermal cyclization and Reissert–Henze-type reaction | Cascade cyclization of 2-arylethynylquinoline |
Synthetic Route Overviews
To visualize the strategic differences between the two syntheses, the following diagrams outline the key transformations.
Route 1: Synthesis of Rosettacin via this compound
This synthetic pathway commences with the conversion of commercially available 2-chloroquinoline-3-carbaldehyde to its iodo-analogue, which then undergoes a series of transformations including a Sonogashira coupling and a key thermal cyclization to build the fused ring system.
A Cost-Benefit Analysis for Synthetic Strategy: 2-Iodoquinoline vs. 2-Bromoquinoline Precursors
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of using 2-iodoquinoline versus 2-bromoquinoline as precursors in common palladium-catalyzed cross-coupling reactions.
The functionalization of the quinoline scaffold is a cornerstone in the development of new pharmaceuticals and functional materials. Among the various synthetic approaches, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are paramount. The choice of the halide on the quinoline precursor significantly impacts the reaction's efficiency and cost-effectiveness. This guide presents a detailed comparison of 2-iodoquinoline and 2-bromoquinoline to inform your synthetic planning.
Executive Summary
Generally, 2-iodoquinoline exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to 2-bromoquinoline. This increased reactivity is attributed to the lower bond dissociation energy of the C-I bond versus the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this enhanced reactivity comes at a higher upfront cost for the 2-iodoquinoline precursor.
Conversely, 2-bromoquinoline is a more budget-friendly starting material. While it may necessitate more forcing reaction conditions, such as higher temperatures, increased catalyst loading, or more specialized ligands to achieve comparable yields to its iodo-counterpart, its lower initial cost can be a significant advantage, particularly for large-scale synthesis.
Cost and Availability Analysis
A survey of current market prices reveals a consistent trend: 2-iodoquinoline is significantly more expensive than 2-bromoquinoline on a per-gram basis. The price differential can vary depending on the supplier and the quantity purchased.
| Precursor | Purity | Price (per gram) |
| 2-Iodoquinoline | >98% | ~$58.00 |
| 2-Bromoquinoline | >98% | ~$51.00 - $73.10[1][2] |
Prices are approximate and subject to change based on supplier and quantity.
Performance in Cross-Coupling Reactions: A Comparative Overview
The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This suggests that 2-iodoquinoline will generally outperform 2-bromoquinoline under similar reaction conditions.
Suzuki-Miyaura Coupling
Conceptual Yield Comparison (Suzuki Coupling with Phenylboronic Acid):
| Precursor | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodoquinoline | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-8 | 85-95 (estimated) |
| 2-Bromoquinoline | Pd(PPh₃)₄ (5) / Buchwald ligand | K₃PO₄ | Toluene | 100-110 | 12-24 | 70-85 (estimated) |
Heck Reaction
The Heck reaction couples the haloquinoline with an alkene. The higher reactivity of the C-I bond in 2-iodoquinoline again allows for more facile oxidative addition, leading to faster reaction times and potentially higher yields compared to 2-bromoquinoline under identical conditions.
Conceptual Yield Comparison (Heck Coupling with Styrene):
| Precursor | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodoquinoline | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 80-100 | 6-12 | 80-90 (estimated) |
| 2-Bromoquinoline | Pd(OAc)₂ (3-5) / P(o-tol)₃ (6-10) | NaOAc | DMA | 120-140 | 18-36 | 65-80 (estimated) |
Sonogashira Coupling
In the Sonogashira coupling of a terminal alkyne with the haloquinoline, the reactivity difference is also pronounced. 2-Iodoquinoline can often be coupled at room temperature, whereas 2-bromoquinoline typically requires elevated temperatures to achieve good conversion.
Conceptual Yield Comparison (Sonogashira Coupling with Phenylacetylene):
| Precursor | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodoquinoline | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-40 | 2-6 | 90-98 (estimated) |
| 2-Bromoquinoline | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | i-Pr₂NH | Dioxane | 60-80 | 12-24 | 75-90 (estimated) |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki, Heck, and Sonogashira reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the 2-haloquinoline (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck Coupling
-
In a reaction vessel, combine the 2-haloquinoline (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, e.g., PPh₃ or P(o-tol)₃), and the base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv.).
-
Add the degassed solvent (e.g., DMF, DMA, or acetonitrile).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the specified temperature (typically 80-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the 2-haloquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) iodide co-catalyst (4-8 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or dioxane) and the amine base (e.g., Et₃N or i-Pr₂NH).
-
Add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Decision Pathway
The choice between 2-iodoquinoline and 2-bromoquinoline can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting between 2-iodo and 2-bromoquinoline.
Catalytic Cycle and Reactivity
The fundamental difference in reactivity lies in the oxidative addition step of the palladium catalytic cycle. The weaker C-I bond in 2-iodoquinoline undergoes cleavage and addition to the Pd(0) center more readily than the stronger C-Br bond.
Caption: Generalized palladium catalytic cycle for cross-coupling reactions.
Conclusion
The choice between 2-iodoquinoline and 2-bromoquinoline is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
Choose 2-Iodoquinoline when:
-
The substrate is sensitive and requires mild reaction conditions.
-
Shorter reaction times are a priority.
-
Maximizing yield with minimal optimization is desired.
-
The higher cost of the starting material is justifiable.
-
-
Choose 2-Bromoquinoline when:
-
Cost is a primary concern, especially for large-scale production.
-
The synthetic route can tolerate higher temperatures and longer reaction times.
-
Access to a variety of ligands and catalysts for optimization is available.
-
By carefully considering these factors, researchers can make an informed decision that aligns with the specific goals and constraints of their synthetic projects.
References
comparing the stability of pinacol boronic esters versus boronic acids in quinoline coupling reactions
For researchers, scientists, and drug development professionals, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, yet the choice of boron reagent—the workhorse boronic acid or its more robust pinacol ester derivative—can significantly impact the success of the synthesis. This guide provides an objective comparison of their stability and performance in quinoline coupling reactions, supported by representative data and detailed experimental protocols.
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways like oxidation and, crucially for heteroaromatic substrates, protodeboronation—the undesired cleavage of the carbon-boron bond.[2][3]
Pinacol boronic esters, by contrast, offer significantly enhanced stability.[4] The pinacol group protects the boron atom, making these compounds less prone to degradation.[3] This increased stability translates to easier handling, purification by chromatography, and a longer shelf-life.[4] For quinoline substrates, this stability is particularly advantageous. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst and facilitate the decomposition of the boronic acid, a challenge analogous to the well-documented "2-pyridyl problem".[5] Employing the more stable pinacol ester can mitigate these issues, often leading to cleaner reactions and more reproducible yields.[3]
Quantitative Performance Comparison
While direct side-by-side comparative data for quinoline coupling under identical conditions is sparse in the literature, the following table provides a representative summary of expected outcomes based on typical Suzuki-Miyaura reactions of N-heterocyclic substrates. This data illustrates the general trade-offs between the two reagents.
| Feature | Boronic Acid | Pinacol Boronic Ester | Rationale |
| Typical Yield | 75-85% | 85-95% | Higher stability of the pinacol ester often leads to less decomposition and fewer side products, resulting in higher isolated yields.[3][6] |
| Reaction Time | 4-12 hours | 6-18 hours | Boronic acids are generally more reactive and may reach completion faster.[2] |
| Reagent Stability | Low | High | Prone to protodeboronation and boroxine formation.[3] Pinacol group provides steric and electronic protection to the boron center.[4] |
| Handling | Requires careful handling, often under inert atmosphere. | Easy to handle, generally stable to air and moisture.[4] | |
| Purification | Can be challenging due to potential decomposition on silica gel. | Generally straightforward to purify by column chromatography.[4] |
Logical Relationships in Reagent Selection
The choice between a boronic acid and a pinacol boronic ester for a quinoline coupling reaction depends on several factors, including the position of the coupling, the stability of the specific boronic acid, and the overall complexity of the synthesis.
Caption: Decision tree for selecting between a boronic acid and a pinacol boronic ester.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of a haloquinoline with an arylboronic acid and an arylboronic acid pinacol ester. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling Using Arylboronic Acid
This protocol is adapted from general procedures for the synthesis of 2-phenylquinoline.[7]
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add 2-bromoquinoline, the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using Arylboronic Acid Pinacol Ester
This protocol is based on procedures developed for challenging cross-couplings of N-heterocycles.[1][8]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-6 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or THF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-bromoquinoline, arylboronic acid pinacol ester, palladium precatalyst, phosphine ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key difference in the context of this guide lies in the nature of the organoboron species entering the transmetalation step. While boronic acids require activation by a base to form a more nucleophilic boronate 'ate' complex, pinacol esters may either hydrolyze in situ to the boronic acid or, in some cases, undergo direct transmetalation.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Iodoquinoline-3-carbaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Iodoquinoline-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory.
| Quantitative Data: Physical and Chemical Properties | |
| Property | Value |
| Molecular Formula | C10H6INO |
| Molecular Weight | 283.06 g/mol [3] |
| Appearance | Light yellow powder solid[1] |
| Melting Point | 150-152 °C[4] |
| Boiling Point | 388.7 °C (Predicted)[4] |
| Density | 1.880 g/cm³[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] In-lab neutralization is not recommended without specific, validated procedures for this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1][3]
-
Hand Protection: Use chemical-impermeable protective gloves (e.g., nitrile).[1]
-
Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. For larger quantities or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated organic compounds should generally be collected separately.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be collected in the designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste, as they will contain residual chemical. Do not rinse into the drain.
-
Spills: In the event of a small spill, carefully sweep up the solid material to avoid generating dust and place it in the hazardous waste container.[1][3] The spill area should then be decontaminated as per your institution's guidelines. For large spills, evacuate the area and contact your EHS office immediately.
4. Storage and Final Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company, in accordance with local, state, and federal regulations.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
